Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRYIROHFJDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601473 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151098-14-5 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Foreword: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable pharmacophore in the design of novel therapeutic agents.[1][2][3] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functional groups, enhancing drug-like properties such as oral bioavailability and metabolic resistance.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, a compound of interest for further pharmacological investigation.
I. Strategic Synthesis of this compound
The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[9][10][11] For the target molecule, a logical and convergent synthetic strategy is the reaction of 4-methoxybenzamidoxime with ethyl chlorooxoacetate. This approach allows for the direct installation of the desired substituents at the 3 and 5 positions of the oxadiazole ring.
A. Preparation of Starting Materials
1. Synthesis of 4-Methoxybenzamidoxime
The synthesis of the amidoxime precursor begins with the readily available 4-methoxybenzonitrile. The nitrile is converted to the corresponding amidoxime via reaction with hydroxylamine hydrochloride in the presence of a base.
-
Protocol:
-
To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methoxybenzamidoxime, which can be purified by recrystallization.
-
2. Availability of Ethyl Chlorooxoacetate
Ethyl chlorooxoacetate (also known as ethyl 2-chloro-2-oxoacetate) is a commercially available reagent.[12] It serves as the acylating agent, providing the ethyl carboxylate moiety at the 3-position of the oxadiazole ring. Its high reactivity as an acyl chloride is crucial for the efficient O-acylation of the amidoxime.[13]
B. One-Pot Synthesis of the Target Compound
A one-pot procedure is often preferred for the synthesis of 1,2,4-oxadiazoles as it avoids the isolation of the intermediate O-acyl amidoxime, which can be unstable.[10][11]
-
Protocol:
-
Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir for 15 minutes.
-
Slowly add a solution of ethyl chlorooxoacetate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the O-acylation is complete, the reaction mixture is heated to reflux for 4-6 hours to effect cyclodehydration.
-
After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Diagram of the Synthetic Pathway:
Caption: Synthetic route to the target molecule.
Mechanism of 1,2,4-Oxadiazole Formation:
Caption: General mechanism of 1,2,4-oxadiazole synthesis.
II. Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
A. Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) |
B. Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the ethyl ester protons, and the methoxy protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |
| ~7.1 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |
| ~4.5 | Quartet | 2H | -OCH₂- of ethyl ester |
| ~3.9 | Singlet | 3H | -OCH₃ of methoxy group |
| ~1.4 | Triplet | 3H | -CH₃ of ethyl ester |
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all twelve carbon atoms in their unique chemical environments.
| Chemical Shift (δ ppm) | Assignment |
| ~168-170 | C=O of the ester |
| ~165-167 | C5 of the oxadiazole ring |
| ~160-162 | C3 of the oxadiazole ring |
| ~160-162 | Aromatic C attached to the methoxy group |
| ~128-130 | Aromatic CH (ortho to oxadiazole) |
| ~118-120 | Aromatic C attached to the oxadiazole ring |
| ~114-116 | Aromatic CH (meta to oxadiazole) |
| ~62-64 | -OCH₂- of the ethyl ester |
| ~55-57 | -OCH₃ of the methoxy group |
| ~14-16 | -CH₃ of the ethyl ester |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H |
| ~1750-1730 | C=O stretch | Ester carbonyl |
| ~1610-1580 | C=N stretch | Oxadiazole ring |
| ~1500-1400 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O-C stretch (asym) | Aryl ether |
| ~1180-1100 | C-O stretch | Ester |
3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also provide structural information.[17][18][19]
-
Expected Molecular Ion Peak (M⁺): m/z = 248.0797 (for C₁₂H₁₂N₂O₄)
-
Potential Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) from the ester.
-
Cleavage of the ester group.
-
Fragmentation of the oxadiazole ring.
-
Loss of the methoxy group.
-
III. Relevance and Potential Applications in Drug Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][8] The incorporation of an aryl carboxylic acid moiety or its ester derivative can further enhance the pharmacological profile of these compounds.[5]
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[6][20] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The methoxyphenyl group is a common feature in many biologically active compounds and may contribute to interactions with specific biological targets.
-
Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole nucleus has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[4][11]
-
Antimicrobial and Antiviral Activity: Derivatives of 1,2,4-oxadiazole have shown promise as antimicrobial and antiviral agents.[5][7] The specific compound, this compound, represents a novel chemical entity that warrants investigation for its potential therapeutic applications in these and other disease areas.
IV. Conclusion
This technical guide has detailed a robust and efficient synthetic strategy for the preparation of this compound, a compound with significant potential for drug discovery. The outlined characterization techniques provide a comprehensive framework for confirming the structure and purity of the synthesized molecule. The diverse pharmacological activities associated with the 1,2,4-oxadiazole scaffold underscore the importance of synthesizing and evaluating novel derivatives such as the one presented herein. Further investigation into the biological properties of this compound is highly encouraged to unlock its full therapeutic potential.
References
- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. 2005;24(3):328-46.
- Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1091.
- Cotelle, P., & Catteau, J. P. (1993). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 30(5), 1249-1253.
- Mass spectra of some fluorine-containing 1,2,4-oxadiazoles. (n.d.). Semantic Scholar.
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (n.d.).
- Ethyl chlorooxoacet
- The Chemical Versatility of Ethyl 2-chloroacetoacetate: Synthesis and Supply Chain Insights. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(15), 1469-1472.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
- By-product formation in the synthesis of Ethyl 2-chloroacetoacet
- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Cell Science and Therapy.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Current Organic Synthesis.
- Ethyl 2-chloroacetoacet
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- FTIR spectra of the three oxadiazole derivatives. (n.d.).
- Kumar, R., Kumar, S., & Bala, M. (2018). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Data set].
- Key Properties and Synthesis of 4-Methoxybenzamide (CAS 3424-93-9) by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences, 125(4), 731-735.
- Kumar, A. K., et al. (2013). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 6(5), 475-481.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Pharmaceutical and Biosciences Journal.
-
Synthesis and Screening of New[17][19][21]Oxadiazole,[17][18][21]Triazole, and[17][18][21]Triazolo[4,3-b][17][18][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1567-1579.
- refinement of protocols for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. (n.d.). Benchchem.
-
Synthesis and Screening of New[17][19][21]Oxadiazole,[17][18][21]Triazole, and[17][18][21]Triazolo[4,3-b][17][18][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(21), 5016.
- Preparation method for ethyl 2-chloroacetoacetate. (2015).
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). ACS Omega, 4(26), 21851-21859.
- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides
- PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018). European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877.
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar.
- Synthesis of a compound containing methoxybenzamide. (n.d.).
- Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. (n.d.).
- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.
- Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ
- Search Results. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis and Application of 4-methoxybenzylamine. (2022). ChemicalBook.
- 4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem.
- Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. (n.d.). SpectraBase.
- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).
- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2021). Molecules, 26(16), 4983.
- Bioinspired Electrochemical Cyclization Toward the Divergent Synthesis of Mavacurane- and Akuammiline-type Alkaloids. (2025). ChemRxiv.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
- Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. (n.d.). Organic Chemistry Portal.
- Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbam
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijper.org [ijper.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ipbcams.ac.cn [ipbcams.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. updatepublishing.com [updatepublishing.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 21. Mass spectra of some fluorine-containing 1,2,4-oxadiazoles | Semantic Scholar [semanticscholar.org]
Physicochemical properties of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
An In-Depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a key pharmacophore and a bioisostere for carboxylic acid and carboxamide groups, capable of participating in hydrogen bonding interactions with biological targets.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties.[4] this compound, the subject of this guide, incorporates this privileged scaffold, suggesting its potential as a valuable building block in the design of novel therapeutic agents.
Physicochemical Properties
Detailed experimental data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from commercial suppliers, we can summarize its core properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [5] |
| Molecular Weight | 248.238 g/mol | [5] |
| CAS Number | 40019-25-8 | [5] |
| Purity | Typically ≥95.0% | [5] |
| InChI Key | ZMCFMWWPODIDQI-UHFFFAOYSA-N | [5] |
Molecular Structure and Characterization
The molecular structure of this compound is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 4-methoxyphenyl group.
Caption: Chemical structure of the title compound.
Spectroscopic characterization is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, data from analogous compounds can provide expected chemical shifts and fragmentation patterns.
Expected Spectroscopic Data:
-
¹H NMR: Protons on the ethyl group would appear as a quartet and a triplet. The methoxy group protons would be a singlet, and the aromatic protons on the phenyl ring would show characteristic splitting patterns in the aromatic region.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the aromatic carbons, the methoxy carbon, and the ethyl group carbons would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Synthesis Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature.[3][6] A common and effective method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[3]
Proposed Synthetic Pathway:
A plausible synthesis for this compound would involve the reaction of 4-methoxybenzamidoxime with an ethyl oxalyl chloride or a related derivative.
Caption: A proposed synthetic workflow.
Step-by-Step Experimental Protocol (General Procedure):
-
Amidoxime Formation: The synthesis typically begins with the preparation of the required amidoxime. For this specific compound, 4-methoxybenzonitrile would be reacted with hydroxylamine hydrochloride in the presence of a base to yield 4-methoxybenzamidoxime.[2][3]
-
Cyclocondensation Reaction:
-
To a solution of 4-methoxybenzamidoxime in a suitable solvent (e.g., pyridine, DMF, or toluene), an equimolar amount of ethyl oxalyl chloride is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is then typically heated to reflux for several hours to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.[6][7]
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole nucleus is a versatile scaffold in drug design.[4] Derivatives have shown a broad spectrum of biological activities, making them attractive candidates for further investigation.
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[4][8]
-
Anti-inflammatory and Analgesic Properties: The structural features of 1,2,4-oxadiazoles have been exploited to develop compounds with significant anti-inflammatory and analgesic effects.[9]
-
Antimicrobial and Antifungal Agents: The scaffold is present in compounds that exhibit potent activity against a range of bacteria and fungi.[3][10]
-
Antitubercular Activity: Some 1,2,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[4]
The presence of the 4-methoxyphenyl group in the target compound is also a common feature in many biologically active molecules, potentially influencing its pharmacokinetic and pharmacodynamic properties.[11]
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed physicochemical and biological data for this specific molecule are limited, its structural components—the 1,2,4-oxadiazole core and the 4-methoxyphenyl substituent—are well-represented in a multitude of pharmacologically active agents. The established synthetic routes for 1,2,4-oxadiazoles provide a clear path for its preparation and subsequent investigation into its biological properties. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Mazumder, A., Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1-25. [Link]
- Sharma, V., Kumar, P., & Kumar, P. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Advanced Scientific Research, 8(1), 01-14.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 519-527.
-
Singh, S., & Singh, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]
-
Wieczorek, R., & Golebiewski, P. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3184. [Link]
-
Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
-
Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 1-15. [Link]
-
Kumar, A., & Kumar, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4837-4853. [Link]
-
Susha, S., & Sadasivan, C. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 48-57. [Link]
- Gobec, M., Tomašič, T., Markovič, T., Mlinarič-Raščan, I., Dolenc, M. S., & Jakopin, Ž. (2023). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Singh, R., & Singh, P. (2019). Synthesis, biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(4-methoxyphenyl)[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, the objective of this document is to move beyond a mere presentation of data. Instead, we will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data through the lens of structural chemistry, explaining the rationale behind signal assignments and fragmentation patterns. This guide is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of 1,2,4-oxadiazole derivatives.
Molecular Structure and a Priori Analysis
Before delving into the spectra, a foundational understanding of the molecule's architecture is paramount. The structure combines several key functional groups: a 1,2,4-oxadiazole core, a para-substituted methoxyphenyl ring, and an ethyl carboxylate group. Each of these components imparts distinct and predictable signatures in spectroscopic analysis. The strategic placement of heteroatoms (N, O) and the interplay of aromatic and aliphatic systems create a unique electronic environment that we will explore in detail.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can map the molecular framework with high precision.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is used for less soluble compounds or to observe exchangeable protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition: Set the spectral width to cover the range of -1 to 12 ppm. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0-200 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Analysis
The proton NMR spectrum is predicted to show four distinct signal sets corresponding to the aromatic protons, the methoxy group, and the ethyl ester group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-2'', H-6'' | ~8.10 | Doublet (d) | 2H | J ≈ 9.0 Hz | These protons are ortho to the electron-withdrawing oxadiazole ring, causing significant deshielding. They couple with H-3''/H-5''. |
| H-3'', H-5'' | ~7.05 | Doublet (d) | 2H | J ≈ 9.0 Hz | These protons are ortho to the electron-donating methoxy group, resulting in strong shielding. They couple with H-2''/H-6''. |
| -OCH₂CH₃ | ~4.50 | Quartet (q) | 2H | J ≈ 7.1 Hz | The methylene protons are adjacent to the electron-withdrawing ester oxygen and are split by the three methyl protons. |
| -OCH₃ | ~3.90 | Singlet (s) | 3H | - | Methoxy protons are chemically equivalent and have no adjacent protons to couple with, appearing as a sharp singlet. |
| -OCH₂CH₃ | ~1.45 | Triplet (t) | 3H | J ≈ 7.1 Hz | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on symmetry, 10 distinct signals are expected.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~164.5 | The carbonyl carbon of the ester is significantly deshielded by the two adjacent oxygen atoms. |
| C5' (Oxadiazole) | ~175.0 | This carbon is part of the heterocyclic ring and is bonded to two electronegative atoms (O and N), leading to a downfield shift. |
| C3' (Oxadiazole) | ~168.0 | Similar to C5', this carbon is highly deshielded due to its position within the electron-deficient oxadiazole ring. |
| C4'' (Ar-OMe) | ~162.0 | The aromatic carbon directly attached to the electron-donating methoxy group is shielded relative to other quaternary aromatic carbons. |
| C2''/C6'' (Ar) | ~129.0 | These carbons are ortho to the oxadiazole substituent. |
| C3''/C5'' (Ar) | ~114.5 | These carbons are ortho to the methoxy group and experience its shielding effect. |
| C1'' (Ar) | ~120.0 | This is the ipso-carbon attached to the oxadiazole ring; its chemical shift is influenced by the heterocycle's electronic effects. |
| -OCH₂CH₃ | ~62.5 | The methylene carbon is deshielded by the adjacent ester oxygen. |
| -OCH₃ | ~55.5 | The methoxy carbon is a typical value for an aryl methyl ether. |
| -OCH₂CH₃ | ~14.0 | The terminal methyl carbon is in a highly shielded, aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background scan of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.
IR Spectral Analysis
The IR spectrum will be dominated by characteristic absorption bands from the ester and the substituted aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~1730-1750 | C=O Stretch | Ethyl Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. Its exact position can indicate the degree of conjugation. |
| ~1610, ~1580, ~1500 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region confirm the presence of the phenyl ring. |
| ~1620-1650 | C=N Stretch | 1,2,4-Oxadiazole | This stretching vibration is characteristic of the imine-like bond within the oxadiazole ring.[1] |
| ~1250 | C-O-C Stretch (Aryl Ether) | Methoxy Group | A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether. |
| ~1100-1300 | C-O-C Stretch (Ester) | Ethyl Ester | A strong band associated with the C-O stretching of the ester linkage.[1] |
| ~2900-3000 | C-H Stretch | Aliphatic | Absorptions from the C-H bonds of the ethyl and methoxy groups. |
| >3000 | C-H Stretch | Aromatic | Absorptions from the C-H bonds on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: MS
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation patterns.
-
Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
MS Spectral Analysis
The molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol .
-
Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 249. In EI-MS, the molecular ion peak [M]⁺ should be observed at m/z 248.
-
Key Fragmentation Patterns: The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[3][4]
-
Loss of Ethoxy Radical: [M - OCH₂CH₃]⁺ at m/z 203.
-
Loss of Ethyl Group: [M - CH₂CH₃]⁺ at m/z 219.
-
Formation of Aroylium Ion: A prominent fragment corresponding to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺ at m/z 135 is highly likely. This arises from the cleavage of the oxadiazole ring.
-
Further Fragmentation: The m/z 135 fragment can further lose CO to give the 4-methoxyphenyl cation at m/z 107.
-
Integrated Spectroscopic Workflow
The conclusive identification of a compound relies not on a single technique but on the synergistic integration of all available data. The workflow below illustrates the logical progression from sample synthesis to final structural confirmation.
Figure 2: Workflow for the spectroscopic characterization of a novel chemical entity.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. The predictable signals in ¹H and ¹³C NMR, the characteristic vibrational bands in IR, and the logical fragmentation patterns in MS collectively provide an unambiguous confirmation of its molecular structure. This guide serves as a foundational document, providing both the expected data and the underlying scientific principles for its interpretation, thereby empowering researchers in their drug discovery and development endeavors.
References
- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link available through Google Scholar search]
-
The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC. [Link]
-
Fei, Q., Liu, C., & Luo, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4987. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
Reddy, C. R., et al. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Organic & Biomolecular Chemistry. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]
Sources
An In-depth Technical Guide to Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Introduction: The 1,2,4-Oxadiazole Scaffold and a Note on Isomeric Nomenclature
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse substitutions make it a privileged scaffold in modern drug discovery. Functionally, it is often employed as a bioisostere for ester and amide groups, a strategy used to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target binding.[1] This guide provides a detailed technical overview of a specific derivative, focusing on its synthesis, properties, and potential applications.
It is important to clarify the specific isomeric form discussed herein. The topic specifies Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate . However, the vast majority of commercially available and published data pertains to its isomer, Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 40019-25-8) .[2] This guide will focus on the latter, well-documented compound. The synthetic principles described are broadly applicable and can be adapted to produce the 5-aryl-3-carboxylate isomer by selecting the appropriate starting materials.
Section 1: Physicochemical and Structural Characteristics
The structural integrity and physicochemical properties of a compound are foundational to its behavior in both chemical and biological systems. Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is characterized by the fusion of the electron-rich 4-methoxyphenyl group (an anisole moiety) with the electron-deficient 1,2,4-oxadiazole ring, which is further functionalized with an ethyl ester group. This combination of aromatic and heterocyclic systems dictates its solubility, stability, and intermolecular interaction potential.
Table 1: Physicochemical Properties of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
| Property | Value | Source |
| CAS Number | 40019-25-8 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2] |
| Molecular Weight | 248.24 g/mol | [2] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | [2] |
| InChI Key | ZMCFMWWPODIDQI-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | [2] |
Section 2: Synthesis and Mechanistic Insights
The most prevalent and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed in situ from the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), followed by a heat- or base-mediated dehydrative cyclization.
The choice of starting materials directly determines the final substitution pattern. To obtain the title compound, 3-(4-methoxyphenyl)-1,2,4-oxadiazole , the key precursors are 4-methoxybenzamidoxime and an activated form of ethyl oxalate, such as ethyl oxalyl chloride .
Experimental Protocol: A Self-Validating System
This protocol describes a generalized procedure. The trustworthiness of this synthesis lies in its reliance on a well-established cyclization mechanism. Progress can be monitored at each stage using Thin Layer Chromatography (TLC) to validate the consumption of reactants and the formation of the product.
-
Step 1: Reactant Preparation (Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzamidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction with the highly reactive acyl chloride.
-
Slowly add a base, such as pyridine or triethylamine (1.1 equivalents), to act as an acid scavenger.
-
To this stirring solution, add ethyl oxalyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C. The slow addition prevents unwanted side reactions.
-
-
Step 2: Intermediate Formation
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amidoxime is consumed. The intermediate O-acyl amidoxime is typically not isolated.
-
-
Step 3: Dehydrative Cyclization
-
Remove the solvent under reduced pressure.
-
Add a high-boiling point solvent, such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours. This provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization and dehydration, which drives the reaction to completion.
-
-
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Redissolve the crude residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove any remaining base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.
-
Section 3: Applications in Drug Discovery and Development
The 1,2,4-oxadiazole moiety is a cornerstone in contemporary drug design, primarily for its role as a metabolically robust bioisostere. Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to replace another group in a drug molecule without losing the desired biological activity, while potentially improving its drug-like properties.
The 1,2,4-oxadiazole core has been integrated into compounds targeting a wide array of diseases.[1] Research has demonstrated its utility in developing agents with diverse biological activities, including:
-
Anticancer Agents: Derivatives have been shown to induce apoptosis in cancer cells.[1]
-
Anti-inflammatory and Analgesic: The scaffold is present in molecules designed to modulate inflammatory pathways.
-
Antimicrobial and Antiviral: Its unique electronic properties have been leveraged in the development of novel anti-infective agents.[1]
While specific biological activity for Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is not extensively documented in publicly available literature, its structural motifs are present in pharmacologically active molecules. For instance, compounds containing the 3-aryl-1,2,4-oxadiazole core have been investigated as potential therapeutic agents, highlighting the value of this chemical space for further exploration in drug discovery programs.
References
-
Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
-
Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 . PubChem. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PubMed Central (PMC). Available at: [Link]
Sources
The Therapeutic Promise of 1,2,4-Oxadiazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring, has garnered considerable attention in medicinal chemistry for its unique bioisosteric properties and a remarkably broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the significant therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a senior application scientist, this document is structured to offer not just a review of existing literature, but a practical, field-proven perspective on the evaluation and understanding of these promising compounds.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][4] This inherent stability, combined with the ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, makes it an attractive scaffold for the design of novel therapeutic agents.[5] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process, most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[6]
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][7][8]
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant body of research has focused on the ability of 1,2,4-oxadiazole derivatives to modulate critical signaling pathways implicated in cancer progression.
-
Enzyme Inhibition: A primary mechanism of action for many anticancer 1,2,4-oxadiazoles is the inhibition of key enzymes involved in tumor growth and survival.
-
Caspase-3 Activation: Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3, a key executioner of programmed cell death.[9]
-
Histone Deacetylase (HDAC) Inhibition: The 1,2,4-oxadiazole scaffold has been successfully incorporated into the design of potent HDAC inhibitors.[4][10][11] These compounds promote the acetylation of histones, leading to the regulation of gene expression and subsequent cancer cell death through apoptosis, cell cycle arrest, and inhibition of DNA repair.[10]
-
Epidermal Growth Factor Receptor (EGFR) and c-Met Downregulation: Some 1,2,4-oxadiazole derivatives have been shown to facilitate the degradation of both EGFR and c-Met, two receptor tyrosine kinases that play crucial roles in oncogenesis and tumor progression.[12]
-
Signaling Pathway: 1,2,4-Oxadiazole Derivatives as EGFR Inhibitors
Caption: EGFR signaling pathway and its inhibition by 1,2,4-oxadiazole derivatives.
Signaling Pathway: 1,2,4-Oxadiazole Derivatives as HDAC Inhibitors
Caption: Mechanism of HDAC inhibition by 1,2,4-oxadiazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | H | H | MCF-7 | 0.76 | [7] |
| A549 | 0.18 | [7] | |||
| DU145 | 1.13 | [7] | |||
| MDA MB-231 | 0.93 | [7] | |||
| 7b | 3,4,5-trimethoxy | H | MCF-7 | 0.011 | [7] |
| A549 | 0.053 | [7] | |||
| DU145 | 0.017 | [7] | |||
| MDA MB-231 | 0.021 | [7] | |||
| 13a | Imidazo[2,1-b]thiazole | 4-chlorophenyl | A375 | 0.11 | [4] |
| 13b | Imidazo[2,1-b]thiazole | 4-methoxyphenyl | A375 | 1.47 | [4] |
| 18a | 1,3,4-oxadiazole | 4-nitrophenyl | Various | Sub-micromolar | [4] |
| 18b | 1,3,4-oxadiazole | 3-nitrophenyl | Various | Sub-micromolar | [4] |
| 21 | Pyrimidine-hydroxamic acid | 4-methylbenzyl-piperidine | HDAC1 | 0.0018 | [4] |
| HDAC2 | 0.0036 | [4] | |||
| HDAC3 | 0.0030 | [4] |
Table 1: Structure-Activity Relationship of Anticancer 1,2,4-Oxadiazole Derivatives. Note the significant increase in potency with the introduction of electron-donating groups (e.g., trimethoxy) on the phenyl ring.[7] The presence of bulky heterocyclic systems and electron-withdrawing groups also influences activity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents.[3]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Several 1,2,4-oxadiazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for the production of pro-inflammatory prostaglandins.
-
NF-κB Pathway Inhibition: Some derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of pro-inflammatory gene expression.
Experimental Protocol: Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Detailed Steps:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.[13]
Structure-Activity Relationship
The antimicrobial potency of 1,2,4-oxadiazoles is influenced by the substituents on the heterocyclic core.
| Compound ID | R1 | R2 | Organism | MIC (µg/mL) | Reference |
| 58 (example) | 4-trifluoromethylphenyl | indol-5-yl | S. aureus | 4 | [14] |
| 62a | 4-chlorophenyl | 2-nitrophenyl | E. coli, S. aureus | - | [13] |
| 62b | 4-chlorophenyl | 4-nitrophenyl | E. coli, S. aureus | - | [13] |
| 43 | Trichloromethyl | Amino | S. aureus | 0.15 | [13] |
| E. coli | 0.05 | [13] | |||
| C. albicans | 12.5 | [13] | |||
| M. tuberculosis | 6.3 | [13] |
Table 2: Structure-Activity Relationship of Antimicrobial 1,2,4-Oxadiazole Derivatives. The presence of specific substituents like trifluoromethyl and nitro groups can significantly enhance antimicrobial activity.[13][14]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Disorders
1,2,4-oxadiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[15][16][17]
Mechanism of Action: A Multi-pronged Approach
The neuroprotective effects of these compounds are thought to involve multiple mechanisms:
-
Cholinesterase Inhibition: Many 1,2,4-oxadiazole derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for AD.
-
Beta-Secretase (BACE1) Inhibition: Some derivatives are being explored for their ability to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of AD patients.
-
mGluR1 Activation: Recent studies suggest that some 1,2,4-oxadiazole derivatives may exert their neuroprotective effects by activating the metabotropic glutamate receptor 1 (mGluR1), which is involved in synaptic plasticity and cognitive function.[18]
Structure-Activity Relationship
The AChE inhibitory activity of 1,2,4-oxadiazole derivatives is sensitive to the nature of the substituents.
| Compound ID | R1 | R2 | AChE IC50 (µM) | Reference |
| 1b | Phenyl | Benzyl | 0.00098 | [1] |
| 2a | Benzyl | Phenyl | 0.07920 | [1] |
| 2b | Benzyl | Benzyl | 0.00123 | [1] |
| 3b | 4-trifluoromethylphenyl | Benzyl | 0.00245 | [1] |
| 6n | Indanone derivative | - | >100 (AChE) | [16] |
| 5.07 (BuChE) | [16] |
Table 3: Structure-Activity Relationship of Neuroprotective 1,2,4-Oxadiazole Derivatives. The data highlights the potent acetylcholinesterase (AChE) inhibitory activity of several derivatives, with some showing higher selectivity for butyrylcholinesterase (BuChE).[1][16]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the 1,2,4-oxadiazole derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCI.
-
Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with favorable physicochemical properties, make these compounds attractive candidates for further development. Future research should focus on optimizing the potency and selectivity of these derivatives through continued structure-activity relationship studies and the exploration of novel synthetic methodologies. Furthermore, in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 1,2,4-oxadiazole-based drugs in a variety of disease areas. The methodologies and insights provided in this guide are intended to empower researchers to effectively explore and harness the therapeutic promise of this remarkable heterocyclic system.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules. [Link]
-
A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves cognitive impairments and pathological phenotypes in 3×Tg mice. Drug Design, Development and Therapy. [Link]
-
Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]
-
Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl derivatives in the Ames test. Mutagenesis. [Link]
-
1,2,4‐Oxadiazole‐based derivatives with miscellaneous activities. Archiv der Pharmazie. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]
-
Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. Cell Communication and Signaling. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Combinatorial Chemistry & High Throughput Screening. [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]
-
Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. ResearchGate. [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments. [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. STAR Protocols. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. ResearchGate. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]
-
Plaque reduction assay to verify the antiviral activity of Californian... ResearchGate. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry. [Link]
-
Plaque Assay Protocols. American Society for Microbiology. [Link]
-
Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. Oriental University Chemistry International. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Organic Letters. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. YouTube. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of 1,3,4-Oxadiazoles Clubbed Schiff Base Derivatives. ResearchGate. [Link]
-
1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxadiazole derivatives: Histone deacetylase inhibitors in anticancer therapy and drug discovery [ouci.dntb.gov.ua]
- 12. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted 1,2,4-Oxadiazoles in Drug Discovery
Introduction: The Privileged Status of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged" structure due to its favorable physicochemical properties and its ability to serve as a bioisostere for amide and ester groups.[3] The chemical stability of the 1,2,4-oxadiazole ring, both in aqueous solutions and organic phases, contributes to its metabolic stability in biological systems.[1][3] These characteristics, combined with the ring's capacity for hydrogen bond interactions with biomacromolecules, make it an attractive framework for the design of novel therapeutic agents.[4] Derivatives of 1,2,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-disubstituted 1,2,4-oxadiazoles, offering insights for researchers and professionals in drug development.
Core Synthesis Strategy: The Amidoxime Route
A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, such as an acyl chloride.[6][7] This straightforward approach allows for diverse substitutions at both the C3 and C5 positions of the oxadiazole ring, facilitating the exploration of a wide chemical space for SAR studies.
General Synthetic Protocol:
A typical synthesis involves the acylation of an amidoxime with an appropriate acyl chloride in a suitable solvent, followed by cyclization to form the 1,2,4-oxadiazole ring. The cyclization can be achieved through thermal means or by using a dehydrating agent.
Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.
Anticancer Activity: Targeting Cellular Proliferation
The 3,5-disubstituted 1,2,4-oxadiazole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[6][8][9] Researchers have successfully developed compounds with cytotoxic effects against a wide array of tumor cell lines, including pancreatic, prostate, and breast cancer.[6][9]
Structure-Activity Relationship Insights:
SAR studies have revealed key structural features that govern the anticancer activity of these compounds. The nature of the substituents at both the C3 and C5 positions plays a crucial role in determining potency and selectivity.
-
Substitution at C3: Aromatic or heteroaromatic rings at the 3-position are often favored. For instance, a 3-phenyl group can be replaced by a pyridyl group, indicating that a heteroatom in this position can be beneficial for activity.[9]
-
Substitution at C5: A substituted five-membered ring at the 5-position has been shown to be important for activity.[9] For example, a 5-(3-chlorothiophen-2-yl) group has been identified in potent apoptosis inducers.[9]
-
Targeting Tubulin: Some 3,5-disubstituted 1,2,4-oxadiazoles have been designed as colchicine binding site inhibitors, targeting tubulin polymerization.[8][10] In this context, a 3-(3,4,5-trimethoxyphenyl) group is a common feature, mimicking the trimethoxyphenyl ring of colchicine.[11] The nature of the substituent at the C5 position then modulates the activity, with aryl groups generally being more effective than alkyl groups.[11]
Quantitative SAR Data for Anticancer Activity:
| Compound ID | C3-Substituent | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 3n | Not Specified | Not Specified | Prostate Cancer | >450-fold selective | [6] |
| 3p | Not Specified | Not Specified | Prostate Cancer | 0.01 | [6] |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [9] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 Tumor Model | In vivo activity | [9] |
| 5a | 3,4,5-Trimethoxyphenyl | Not specified aryl/aralkyl | A498 (Renal) | GI = 78% | |
| Compound with 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [12] |
| Compound with [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Pyridin-4-yl | 4-Methanol-benzo[d]thiazol-2-yl | DLD1 (Colorectal) | 0.35 | [12] |
| Compound with 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a multitude of diseases, and 3,5-disubstituted 1,2,4-oxadiazoles have emerged as promising anti-inflammatory agents.[13][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Structure-Activity Relationship Insights:
-
Phosphodiesterase 4 (PDE4) Inhibition: A series of 3,5-disubstituted-1,2,4-oxadiazoles have been identified as potent inhibitors of PDE4B2.[13] For this class of compounds, a 3-(3-cyclopentyloxy-4-methoxyphenyl) group is a crucial substituent for activity.[13] At the C5 position, a cyclic ring bearing a heteroatom, such as a piperidine ring, is important for maintaining potency.[13]
-
Targeting Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Certain 1,2,4-oxadiazole derivatives have been identified as FXR antagonists and PXR agonists.[16] In one study, a 3-(2-naphthyl)-1,2,4-oxadiazole core with a piperidine ring at C5 was found to be a potent and selective FXR antagonist.[16] Further modifications to the piperidine ring led to the discovery of dual FXR antagonists/PXR agonists.[16]
-
General Anti-inflammatory Effects: The anti-inflammatory properties of 1,2,4-oxadiazoles have also been demonstrated in various in vivo models. For instance, some derivatives have shown significant reductions in carrageenan-induced paw edema.[13][17]
Quantitative SAR Data for Anti-inflammatory Activity:
| Compound ID | C3-Substituent | C5-Substituent | Target | Activity | Reference |
| 9a | 3-Cyclopentyloxy-4-methoxyphenyl | Piperidin-4-yl | PDE4B2 | IC50 = 5.28 µM | [13] |
| 1 | 2-Naphthyl | Piperidine | FXR Antagonist | IC50 = 0.58 µM | [16] |
| 4h | Not specified | 4-Methoxyphenylamino | - | 66.66% inhibition of paw edema | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Neurodegenerative Diseases: A New Frontier for 1,2,4-Oxadiazoles
The application of 3,5-disubstituted 1,2,4-oxadiazoles is expanding into the challenging field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[3][14][18] These compounds are being investigated for their neuroprotective and disease-modifying properties.
Structure-Activity Relationship Insights for Anti-Alzheimer's Activity:
-
Multi-Target Approach: For Alzheimer's disease, a multi-target approach is often employed. Certain 1,2,4-oxadiazole derivatives have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), while also possessing antioxidant properties.[18][19]
-
Key Substituents:
-
Blood-Brain Barrier Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is critical. ADME predictions for some active compounds have shown a high likelihood of BBB penetration.[18]
Quantitative SAR Data for Anti-Alzheimer's Activity:
| Compound ID | C3-Substituent | C5-Substituent | Target | IC50 (µM) | Reference |
| 2b | Phenyl | Thiophene derivative | AChE | - | [18] |
| 2c | Phenyl | Thiophene derivative | AChE | - | [18] |
| 2b | Phenyl | Thiophene derivative | MAO-B | 74.68 | [18] |
| 2c | Phenyl | Thiophene derivative | MAO-B | 225.48 | [18] |
| 4b | Not specified | Not specified | Antioxidant (DPPH) | 59.25 | [18] |
| 9b | Not specified | Not specified | Antioxidant (DPPH) | 56.69 | [18] |
Conclusion: A Scaffold with Enduring Potential
The 3,5-disubstituted 1,2,4-oxadiazole core continues to be a highly valuable scaffold in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties allow for extensive exploration of structure-activity relationships across a wide range of therapeutic targets. The insights gained from SAR studies, as highlighted in this guide, provide a rational basis for the design of next-generation 1,2,4-oxadiazole-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatility of this remarkable heterocycle will undoubtedly lead to the discovery of new and innovative medicines.
References
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
-
Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. [Link]
-
Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ASYMMETRICAL 3,5-DISUBSTITUTED-1,2,4-OXADIAZOLES. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
-
Design and Synthesis of a New Series of 3,5-Disubstituted-1,2,4-Oxadiazoles as Potential Colchicine Binding Site Inhibitors: Antiproliferative activity, Molecular docking, and SAR Studies. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. [Link]
-
Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. [Link]
-
Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
-
Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. [Link]
-
Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. [Link]
-
A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. [Link]
-
Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
Sources
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of ADMET Properties for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate: A Technical Guide
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1][2] The proactive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential liabilities.[2] In silico methodologies have emerged as indispensable tools in this paradigm, offering rapid, cost-effective, and resource-efficient means to predict the ADMET profiles of novel chemical entities before their synthesis and experimental testing.[3][4][5]
This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for a novel compound of interest, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities and favorable physicochemical properties.[6][7][8] By leveraging established Quantitative Structure-Activity Relationship (QSAR) models and computational algorithms, we can construct a detailed ADMET profile for this molecule, guiding its future development and optimization.
Compound at a Glance: this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [9] |
| Molecular Weight | 248.24 g/mol | [9] |
| Canonical SMILES | CCOC(=O)c1noc(c2ccc(OC)cc2)n1 | Derived from structure |
| InChI Key | ZMCFMWWPODIDQI-UHFFFAOYSA-N | [9] |
Chemical Structure:
Methodology: A Stepwise In Silico ADMET Prediction Workflow
The prediction of ADMET properties for this compound is conducted using a multi-faceted approach, integrating various computational models. The general workflow is depicted below:
Caption: A generalized workflow for in silico ADMET prediction.
Step 1: Physicochemical Profiling
The foundational step in any ADMET prediction is the calculation of key physicochemical properties. These descriptors are crucial inputs for many QSAR models.
Predicted Physicochemical Properties:
| Parameter | Predicted Value | Significance in ADMET |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Lipophilicity, influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 75 - 85 Ų | Polarity, affects membrane permeability and oral bioavailability. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Solubility, critical for absorption. |
| pKa (Acidic/Basic) | Not applicable | Ionization state, impacts solubility and permeability. |
Part 1: Absorption
Oral bioavailability is a critical determinant of a drug's therapeutic potential. Key parameters influencing absorption include intestinal permeability and potential for efflux by transporters like P-glycoprotein (P-gp).
Human Intestinal Absorption (HIA)
HIA is predicted using models that correlate physicochemical properties with the percentage of a drug absorbed from the gut.
Prediction: High (Predicted > 80% absorption)
Rationale: The predicted LogP and TPSA values for this compound fall within the range typically associated with good passive intestinal absorption.
Caco-2 Permeability
The Caco-2 cell line is a widely used in vitro model for predicting intestinal permeability. In silico models are trained on large datasets of Caco-2 permeability values.
Predicted Caco-2 Permeability: Moderate to High (Predicted Papp > 10 x 10⁻⁶ cm/s)
P-glycoprotein (P-gp) Substrate/Inhibitor Prediction
P-gp is an efflux transporter that can limit the absorption of drugs.
Prediction:
-
P-gp Substrate: Unlikely
-
P-gp Inhibitor: Unlikely
Part 2: Distribution
Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to cross biological barriers like the blood-brain barrier.
Plasma Protein Binding (PPB)
The extent of binding to plasma proteins, primarily albumin, affects the free concentration of a drug available to exert its pharmacological effect.
Prediction: High (Predicted > 90% bound)
Rationale: The lipophilic nature of the molecule, as indicated by its predicted LogP, suggests a high affinity for plasma proteins.
Blood-Brain Barrier (BBB) Penetration
The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS) and a liability for peripherally acting drugs.
Prediction: Likely to cross the BBB.
Rationale: The molecule's moderate molecular weight and lipophilicity are characteristics often associated with BBB penetration.
Part 3: Metabolism
The metabolic fate of a drug is primarily determined by its interaction with cytochrome P450 (CYP) enzymes.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions. Predictions are made for the major isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Predicted CYP Inhibition Profile:
| CYP Isoform | Predicted Activity |
| CYP1A2 | Non-inhibitor |
| CYP2C9 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2D6 | Inhibitor |
| CYP3A4 | Non-inhibitor |
Rationale: Many drugs containing aromatic rings can interact with the active site of CYP2D6.
Sites of Metabolism (SOM)
Predicting the likely sites of metabolism on a molecule can guide the design of more metabolically stable analogs.
Predicted Primary Sites of Metabolism:
-
O-demethylation of the methoxy group.
-
Hydrolysis of the ethyl ester.
Part 4: Excretion
While direct in silico prediction of excretion pathways is challenging, physicochemical properties can provide insights.
Qualitative Prediction: The molecule and its metabolites are likely to be cleared primarily through a combination of renal and hepatic pathways. The relatively low predicted water solubility suggests that metabolism to more polar compounds will be important for efficient renal excretion.
Part 5: Toxicity
Early prediction of potential toxicities is crucial for de-risking drug candidates.
hERG Inhibition
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.
Prediction: Low risk of hERG inhibition.
Mutagenicity (Ames Test)
The Ames test assesses the mutagenic potential of a compound. In silico models identify structural alerts associated with mutagenicity.
Prediction: Non-mutagenic.
Hepatotoxicity
Drug-induced liver injury is a major cause of drug failure.
Prediction: Low risk of hepatotoxicity.
Summary of Predicted ADMET Properties
| Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability expected. |
| Caco-2 Permeability | Moderate to High | Favorable for intestinal absorption. |
| P-gp Substrate | Unlikely | Low risk of efflux-limited absorption. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer half-life, but lower free concentration. |
| Blood-Brain Barrier Penetration | Likely | Potential for CNS effects (therapeutic or adverse). |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |
| Mutagenicity (Ames) | Non-mutagenic | Low risk of genotoxicity. |
| Hepatotoxicity | Low Risk | Low risk of liver injury. |
Experimental Validation Workflow
The in silico predictions provide a valuable starting point, but must be validated through experimental assays.
Caption: A workflow for the experimental validation of in silico ADMET predictions.
Conclusion
The in silico ADMET profile of this compound suggests that it is a promising drug candidate with generally favorable pharmacokinetic and safety properties. The high predicted oral absorption and low toxicity risks are particularly encouraging. The main area for potential optimization and further investigation is the predicted inhibition of CYP2D6, which could lead to drug-drug interactions. Experimental validation of these predictions is a critical next step to confirm this promising profile and guide the further development of this and related compounds. The strategic application of in silico ADMET modeling, as demonstrated here, is a powerful tool for accelerating the drug discovery process and designing safer, more effective medicines.[10]
References
-
Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies, 4(3), 141-149. Available from: [Link]
-
Lage, O. F., & Ramos, R. M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1048. Available from: [Link]
-
Roy, K., & Roy, P. P. (2026). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Chemoinformatics and Bioinformatics in the Pharmaceutical Sciences. Springer Protocols. Available from: [Link]
-
Maltarollo, V. G., & Gertrudes, J. C. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5849. Available from: [Link]
-
Simulations Plus. (n.d.). ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. Retrieved from [Link]
-
Dassault Systèmes. (n.d.). QSAR, ADMET & Predictive Toxicology. BIOVIA. Retrieved from [Link]
-
IIP Series. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. In Futuristic Trends in Agriculture Engineering & Food Sciences (Vol. 3, Book 21, Part 2, Chapter 1). Available from: [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]
-
ResearchGate. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available from: [Link]
-
Optibrium. (n.d.). ADME QSAR. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Available from: [Link]
-
Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4383-4397. Available from: [Link]
-
Głowacka, I. E., & Szymańska, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
-
OUCI. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Tetrahedron, 134943. Available from: [Link]
-
Głowacka, I. E., & Szymańska, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 3-(4-methoxyphenyl)[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Unraveling its Diverse Mechanisms of Action
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This five-membered heterocycle, with its unique electronic properties and metabolic stability, has been ingeniously incorporated into a multitude of therapeutic agents, spanning indications from oncology and inflammation to neurodegenerative and infectious diseases.[2][3][4] A key to its success lies in its role as a bioisostere for ester and amide functionalities, a strategic substitution that can enhance a molecule's pharmacokinetic profile by improving its resistance to hydrolysis.[5]
This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of 1,2,4-oxadiazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of their biological activity, offers detailed experimental protocols for mechanism-of-action studies, and presents case studies of how these compounds modulate key signaling pathways.
Core Mechanisms of Action: A Multi-Targeting Paradigm
The therapeutic versatility of 1,2,4-oxadiazole derivatives stems from their ability to interact with a wide spectrum of molecular targets. This section will explore some of the most significant mechanisms through which these compounds exert their effects.
Enzyme Inhibition: A Precise Molecular Intervention
A prominent mechanism of action for many 1,2,4-oxadiazole compounds is the direct inhibition of enzyme activity. This targeted approach allows for the modulation of specific biochemical pathways implicated in disease.
-
Cholinesterases in Neurodegenerative Disorders: Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting these enzymes, these compounds increase acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.
-
Caspase Activation in Oncology: In the realm of cancer therapy, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been shown to induce apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[6] This mechanism highlights the potential of these compounds as pro-apoptotic agents in cancer treatment.
-
Other Key Enzyme Targets: The inhibitory activity of 1,2,4-oxadiazoles extends to a variety of other enzymes, including monoamine oxidase-B (MAO-B) for neurodegenerative diseases and histone deacetylases (HDACs) in oncology.[2]
Receptor Modulation: Fine-Tuning Cellular Communication
1,2,4-Oxadiazole-based compounds are also adept at modulating the activity of various cell surface and nuclear receptors, thereby influencing cellular signaling and gene expression.
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for 1,2,4-oxadiazole derivatives. For instance, compounds have been developed as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), showing potential for the treatment of neurological and psychiatric disorders.[7]
-
Nuclear Receptors: The farnesoid X receptor (FXR) and pregnane X receptor (PXR) are nuclear receptors that play crucial roles in metabolism and detoxification. Certain 1,2,4-oxadiazole derivatives have been identified as antagonists of FXR and agonists of PXR, suggesting their potential in treating metabolic diseases.[8]
Bioisosterism: Enhancing Drug-like Properties
The strategic use of the 1,2,4-oxadiazole ring as a bioisostere for amide and ester groups is a cornerstone of its success in drug discovery. This substitution can lead to:
-
Improved Metabolic Stability: The inherent stability of the 1,2,4-oxadiazole ring to enzymatic hydrolysis significantly enhances the metabolic stability of the parent compound.[5]
-
Enhanced Pharmacokinetic Profile: By replacing metabolically labile groups, the overall pharmacokinetic properties of a drug candidate, such as oral bioavailability and half-life, can be improved.
-
Modulation of Physicochemical Properties: The substitution can also fine-tune physicochemical properties like lipophilicity and hydrogen bonding capacity, which can impact target binding and cell permeability.[9][10]
Investigating the Mechanism of Action: A Practical Guide
Elucidating the precise mechanism of action is a critical step in the development of any new therapeutic agent. This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of 1,2,4-oxadiazole compounds.
Experimental Protocols
This assay is used to determine if a compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HeLa 57A cells (stably transfected with an NF-κB::luciferase reporter construct)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
1,2,4-Oxadiazole test compound
-
Cell lysis buffer
-
Luciferase Assay Reagent
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HeLa 57A cells in a 48-well plate at a density of approximately 6.25 x 10^4 cells/well and incubate overnight.[11]
-
Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway and incubate for an additional 4-6 hours.[11][12]
-
Aspirate the media and lyse the cells with 1x cell lysis buffer.[11]
-
Transfer 10 µL of the cell lysate to an opaque 96-well plate.[11]
-
Add 50 µL of Luciferase Assay Reagent to each well.[11]
-
Measure the luminescence using a plate reader.[11]
-
The reduction in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
Causality Behind Experimental Choices: The use of a stable cell line with an integrated luciferase reporter provides a robust and reproducible system. LPS is a potent activator of the NF-κB pathway in many cell types. Measuring the light output from the luciferase enzyme provides a quantitative measure of NF-κB transcriptional activity.
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
1,2,4-Oxadiazole test compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.[9]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Calculate the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite concentration indicates inhibition of NO production.
Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammation as they produce significant amounts of NO upon LPS stimulation. The Griess reaction is a simple and reliable colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.
This assay determines if a compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
1,2,4-Oxadiazole test compound
-
Staurosporine (positive control for apoptosis)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat the cancer cells with the 1,2,4-oxadiazole test compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control (staurosporine) and an untreated control.
-
Lyse the cells using a suitable lysis buffer and incubate on ice.[4][13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[4][13]
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[4][10]
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence (Ex/Em ~380/440 nm for AMC substrate) using a microplate reader.[10]
-
An increase in absorbance or fluorescence indicates activation of caspase-3.
Causality Behind Experimental Choices: Caspase-3 is a central executioner caspase in the apoptotic pathway, making its activation a reliable marker of apoptosis. The use of a specific peptide substrate (DEVD) ensures that the measured activity is primarily from caspase-3 (and to some extent, caspase-7).
This colorimetric assay is widely used to screen for and characterize inhibitors of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
1,2,4-Oxadiazole test compound
-
Donepezil (positive control inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C.[14]
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[15]
-
The rate of the reaction (change in absorbance over time) is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Causality Behind Experimental Choices: Ellman's method is a classic and robust assay for measuring cholinesterase activity. The reaction produces a colored product, allowing for easy and sensitive spectrophotometric detection. The use of a known inhibitor like donepezil serves as a positive control to validate the assay performance.
Signaling Pathway Modulation: Visualizing the Impact
To provide a clearer understanding of how 1,2,4-oxadiazole compounds exert their effects at a systems level, this section visualizes key signaling pathways that are modulated by these versatile molecules.
Diagram 1: Inhibition of the NF-κB Signaling Pathway
Diagram 2: Activation of the Apoptotic Pathway via Caspase-3
Diagram 3: Modulation of the PI3K/Akt Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro potency of representative 1,2,4-oxadiazole compounds against various molecular targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) and for comparing the efficacy of different derivatives.
| Target Enzyme/Protein | Compound(s) | IC50/EC50/GI50 Values | Therapeutic Area | Reference(s) |
| Acetylcholinesterase (AChE) | Derivatives 2c, 3a | 0.0158 - 0.121 µM | Alzheimer's Disease | [2] |
| Butyrylcholinesterase (BuChE) | Derivatives 4b, 13b | 11.50 - 15 µM | Alzheimer's Disease | [2] |
| Monoamine Oxidase-B (MAO-B) | Derivatives 2b, 2c | 74.68 - 225.48 µM | Alzheimer's Disease | [2] |
| Histone Deacetylases (HDACs) | Derivative 21 | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM | Cancer | [2] |
| Farnesoid X Receptor (FXR) | Compound 1 | IC50: 0.58 µM (antagonist) | Metabolic Diseases | [8] |
| Caspase-3 | Various 3-aryl-5-aryl-1,2,4-oxadiazoles | Varies (activators) | Cancer | [6] |
| mGluR4 | Various derivatives | EC50: 282–656 nM (PAMs) | Neurological Disorders | [7] |
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold has firmly established itself as a versatile and valuable component in modern drug discovery. Its ability to engage with a multitude of biological targets through diverse mechanisms of action, coupled with its favorable physicochemical properties as a bioisostere, ensures its continued prominence in the development of novel therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further unravel the intricate biological activities of this remarkable heterocycle.
Future research will undoubtedly focus on the continued exploration of the vast chemical space around the 1,2,4-oxadiazole core to identify new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation 1,2,4-oxadiazole-based drugs to address unmet medical needs across a wide range of diseases.
References
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals. Available at: [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm. Available at: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. Available at: [Link]
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Chemical structures of commercial drugs based on a 1,2,4-oxadiazole scaffold. ResearchGate. Available at: [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. Available at: [Link]
-
(PDF) Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. ResearchGate. Available at: [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Visualized Experiments. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. ResearchGate. Available at: [Link]
-
Modulation of the PI3K/AKT signaling pathway targeting obesity through natural compounds. ResearchGate. Available at: [Link]
-
PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Molecular Medicine Reports. Available at: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. Available at: [Link]
Sources
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mpbio.com [mpbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Step-by-step synthesis protocol for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
An Application Note and Protocol for the Synthesis of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle of considerable importance in the field of medicinal chemistry and drug discovery.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities. Its rigid structure and metabolic stability can lead to improved pharmacokinetic profiles and enhanced binding interactions with biological targets.[2][3] Consequently, the 1,2,4-oxadiazole moiety is a key component in a wide array of pharmacologically active compounds, including anti-inflammatory, antithrombotic, and anticancer agents.[1][2]
The synthesis of this compound serves as an excellent case study for the construction of highly functionalized 1,2,4-oxadiazoles. This guide provides a comprehensive, step-by-step protocol for its synthesis, grounded in established chemical principles. The chosen synthetic strategy is a robust and widely adopted method: the coupling of an amidoxime with an acyl chloride, followed by a cyclodehydration reaction.[4][5][6] This document is designed for researchers and scientists in organic synthesis and drug development, offering not just a procedure, but also the mechanistic rationale behind it.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:
-
Preparation of 4-Methoxybenzamidoxime: This intermediate provides the 5-aryl substituent of the target oxadiazole. It is synthesized from the corresponding nitrile.
-
Preparation of Ethyl Oxalyl Chloride: This reagent serves as the electrophilic partner, providing the ethyl carboxylate group at the 3-position of the oxadiazole ring.
-
Condensation and Cyclization: The two key intermediates are reacted to form an O-acylamidoxime, which then undergoes intramolecular cyclization to yield the final product.
Quantitative Data Summary
This table outlines the reactants and reagents for the final condensation and cyclization step (Part 3), based on a 10 mmol scale of the limiting reagent.
| Compound | Role | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Methoxybenzamidoxime | Nucleophile | 166.18 | 1.0 | 10.0 | 1.66 g |
| Ethyl Oxalyl Chloride | Electrophile | 136.53 | 1.1 | 11.0 | 1.50 g (1.20 mL) |
| Pyridine | Base / Catalyst | 79.10 | 1.5 | 15.0 | 1.19 g (1.22 mL) |
| Dichloromethane (DCM) | Solvent | - | - | - | ~40 mL |
Part 1: Synthesis Protocol for 4-Methoxybenzamidoxime
Rationale: The conversion of a nitrile to an amidoxime is a fundamental step in 1,2,4-oxadiazole synthesis. This reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. A base, such as sodium carbonate, is used to deprotonate hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the reaction.
Experimental Protocol:
-
To a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) in 15 mL of water, add sodium carbonate (0.80 g, 7.5 mmol) in portions. Stir until all solids have dissolved.
-
Add a solution of 4-methoxybenzonitrile (1.33 g, 10 mmol) in 15 mL of ethanol to the aqueous solution.
-
Heat the resulting mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the white solid precipitate, wash with cold water (2 x 10 mL), and dry under vacuum.
-
The resulting 4-methoxybenzamidoxime is typically of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Part 2: Synthesis Protocol for Ethyl Oxalyl Chloride
Rationale: Ethyl oxalyl chloride is a highly reactive mono-acyl chloride of oxalic acid. It can be synthesized by reacting oxalyl chloride with one equivalent of absolute ethanol at a controlled, low temperature.[7][8] Using a molar excess of oxalyl chloride and low temperatures minimizes the formation of the diethyl oxalate diester byproduct.[7] This reagent is moisture-sensitive and is best prepared fresh or distilled immediately before use.
Safety Note: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.
-
Charge the flask with oxalyl chloride (2.78 mL, 32 mmol) and cool the flask to 0°C using an ice-salt bath.
-
Add absolute ethanol (1.50 mL, 25.8 mmol) to the dropping funnel.
-
Add the ethanol dropwise to the stirred oxalyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous gas evolution (HCl) will be observed.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
The resulting crude ethyl oxalyl chloride can be used directly in the next step. For higher purity, it can be purified by fractional distillation under reduced pressure, collecting the fraction at approximately 65-68°C/60 mmHg.[9]
Part 3: Synthesis of this compound
Rationale and Mechanism: This final step is a classic example of 1,2,4-oxadiazole formation via the Tiemann-Krüger method.[5] The reaction proceeds through two key stages:
-
O-Acylation: The nucleophilic nitrogen of the oxime group in 4-methoxybenzamidoxime attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This forms an O-acylamidoxime intermediate. Pyridine acts as a base to neutralize the HCl byproduct, preventing unwanted side reactions and driving the equilibrium towards the product.[6]
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization. The amino nitrogen attacks the imine carbon, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. This step is often promoted by gentle heating.
Experimental Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzamidoxime (1.66 g, 10 mmol) and pyridine (1.22 mL, 15 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Prepare a solution of freshly prepared ethyl oxalyl chloride (1.50 g, 11 mmol) in 10 mL of anhydrous DCM.
-
Add the ethyl oxalyl chloride solution dropwise to the amidoxime solution over 20-30 minutes. A precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Gently heat the reaction mixture to reflux (approx. 40°C) for 1 hour to ensure complete cyclization.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product is typically an off-white or pale yellow solid. Purification is best achieved by recrystallization.
Purification Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Expected Characterization Data:
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~ 8.05 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 4.55 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.50 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ ~ 169.5, 162.5, 158.0, 157.5, 129.0, 120.0, 114.5, 63.0, 55.5, 14.0.
-
Mass Spectrometry (ESI+): Expected m/z for C₁₃H₁₂N₂O₄ [M+H]⁺: 261.08.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]
- Oxalyl chloride monoethyl ester and production process thereof.
-
Oxalyl chloride. Wikipedia. [Link]
- Production process of oxalyl chloride monoethyl ester.
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Center for Biotechnology Information (NIH). [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information (NIH). [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Center for Biotechnology Information (NIH). [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]
- 8. CN101638365B - Production process of oxalyl chloride monoethyl ester - Google Patents [patents.google.com]
- 9. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of Oxadiazole Derivatives
Preamble: A Strategic Approach to the Analysis of Oxadiazole Derivatives
Oxadiazole derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities and unique physicochemical properties.[1][2] The robust and unambiguous characterization of these heterocyclic compounds is paramount for drug discovery, development, and quality control. This guide eschews a generic, templated approach in favor of a holistic and rational methodology for the analytical characterization of oxadiazole derivatives. We will delve into the core analytical techniques, elucidating not only the "how" but, more critically, the "why" behind the selection of specific methods and parameters. Our focus is on building a self-validating analytical workflow that ensures data integrity and scientific rigor.
Foundational Spectroscopic Characterization
The initial step in characterizing a newly synthesized or isolated oxadiazole derivative is to confirm its molecular structure and purity. A combination of spectroscopic techniques provides a comprehensive and complementary assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For oxadiazole derivatives, both ¹H and ¹³C NMR are indispensable.
-
Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. The solvent must completely dissolve the analyte without reacting with it. DMSO-d₆ is often a good starting point for polar oxadiazole derivatives, while CDCl₃ is suitable for less polar analogues. The solvent peaks (residual ¹H and ¹³C signals) should not obscure key analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a reference point for chemical shifts.[3]
-
Operating Frequency: Higher field strength magnets (e.g., 400 MHz and above) are preferred as they provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns often seen in substituted aromatic and heterocyclic systems.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried oxadiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of TMS as an internal standard, if not already present in the solvent.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure.
-
| Nucleus | Typical Chemical Shift (δ, ppm) | Comments |
| ¹³C (Oxadiazole Ring) | 155-165 | The two carbon atoms of the 1,3,4-oxadiazole ring are in a similar electronic environment and often have close chemical shifts.[3] |
| ¹H (Aromatic Protons) | 7.0-8.5 | Protons on aromatic rings attached to the oxadiazole core. The exact shift depends on the substitution pattern. |
| ¹³C (Aromatic Carbons) | 120-140 | Carbons of the aromatic substituents. |
Note: Chemical shifts are highly dependent on the specific substituents on the oxadiazole ring and any attached aromatic systems.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry oxadiazole derivative with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Interpretation:
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=N (stretching) | 1600-1650 |
| C-O-C (stretching) | 1000-1300 |
| Oxadiazole ring | Distinct peaks confirming the heterocyclic structure. |
These values can vary based on the overall molecular structure.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[2]
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often providing a strong molecular ion peak. Electron ionization (EI) is a harder technique that can induce extensive fragmentation, which is useful for structural elucidation of more volatile and stable compounds.[2][10]
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the oxadiazole ring is a key diagnostic feature.[10]
-
Chromatographic Purity and Stability Assessment
Chromatographic techniques are essential for determining the purity of oxadiazole derivatives and for monitoring their stability under various stress conditions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for the separation, identification, and quantification of compounds in a mixture.[12] A well-developed and validated HPLC method is crucial for the quality control of oxadiazole-based active pharmaceutical ingredients (APIs).
Caption: A systematic workflow for HPLC method development.
-
Method Development & Optimization:
-
Based on the polarity of the oxadiazole derivative, select a suitable column (e.g., C18 for non-polar to moderately polar compounds).
-
Develop a mobile phase system, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.
-
Optimize the separation by adjusting the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature.
-
-
System Suitability Testing (SST): A Self-Validating Check
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[13][14][15][16][17]
-
Inject a standard solution multiple times and evaluate parameters like retention time, peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.[15]
-
-
Sample Analysis:
-
Prepare the sample solution in a suitable diluent, ensuring complete dissolution.
-
Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.
-
-
Forced Degradation Studies:
Gas Chromatography (GC): For Volatile Derivatives
For oxadiazole derivatives that are volatile and thermally stable, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful analytical tool.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
Instrumental Conditions:
-
Data Analysis:
-
Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify the components.
-
Thermal Analysis: Understanding Physicochemical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and polymorphic forms of oxadiazole derivatives.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphism.[24]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Seal the pan hermetically.
-
-
Data Acquisition:
-
Place the sample and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation:
-
Analyze the thermogram for endothermic (melting) and exothermic (decomposition) events.[25]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.
-
Sample Preparation:
-
Place a small amount of the sample (5-10 mg) in a tared TGA pan.
-
-
Data Acquisition:
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Interpretation:
-
Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.
-
The Role of Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict and understand the structural and electronic properties of oxadiazole derivatives.[26] These theoretical calculations can complement experimental data by providing insights into NMR chemical shifts, vibrational frequencies, and electronic transitions.
Conclusion: An Integrated Analytical Strategy
The characterization of oxadiazole derivatives requires a multi-faceted and integrated analytical approach. By logically combining spectroscopic, chromatographic, and thermal analysis techniques, researchers can obtain a comprehensive understanding of the identity, purity, and stability of these important compounds. The protocols and insights provided in this guide are designed to empower scientists in drug development and research to approach the characterization of oxadiazole derivatives with confidence and scientific rigor.
References
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. (2021-05-03). [Link]
-
System suitability Requirements for a USP HPLC Method. MicroSolv. (2025-11-03). [Link]
-
What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. (2025-09-13). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. (2025-10-15). [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. (2024-06-10). [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. OUCI. [Link]
-
API Quality Control Technologies & Strategies: Current Advancements for Benefiting Pharma Companies. LinkedIn. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. (2024-06-10). [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. (2024-06-10). [Link]
-
The Significance of Quality Assurance in the Manufacturing of APIs. Apionex. (2024-03-05). [Link]
-
Quality Control Measures for APIs. The Pharma Master. (2024-05-26). [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
-
Differential scanning calorimetry (DSC) thermograph of the three oxadiazole derivatives. ResearchGate. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]
-
Quality in APIs. Express Pharma. (2013-02-19). [Link]
-
Step-by-step Analysis of FTIR. UniTechLink. (2023). [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Authorea. (2025-09-24). [Link]
-
A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. ResearchGate. [Link]
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. (2025-09-28). [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry. (2022-07-19). [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. (2025-03-21). [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. (2025-08-07). [Link]
-
Mass spectrometry of oxazoles. [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Scientific Research in Science and Technology. (2025-10-08). [Link]
-
Application of amorphous classification system and glass forming ability. Chalmers ODR. [Link]
-
Fourier transform infrared spectroscopy. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019-04-01). [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. (2018-07-16). [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Open. (2022-04-28). [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. (2025-10-05). [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. (2025-08-11). [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. [Link]
-
Heterocycles in Medicinal Chemistry II. PMC - PubMed Central - NIH. (2024-10-11). [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [https://www.scirp.org/html/4-2 computationalchemistry_63010211.htm]([Link] computationalchemistry_63010211.htm)
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalspub.com [journalspub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 8. azooptics.com [azooptics.com]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. API Quality Control Technologies & Strategies | Article | Dr. Reddy’s [api.drreddys.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. youtube.com [youtube.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… [ouci.dntb.gov.ua]
- 20. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 21. researchgate.net [researchgate.net]
- 22. updatepublishing.com [updatepublishing.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scirp.org [scirp.org]
Application Notes and Protocols for Enzyme Inhibition Screening of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this class have demonstrated potential as inhibitors of various enzymes, implicating them in the treatment of a wide range of diseases, from cancer to neurodegenerative disorders.[1][3] Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest within this class. Its structural features, including the oxadiazole ring and the methoxyphenyl group, suggest potential interactions with biological targets. Enzyme inhibition screening is a critical first step in elucidating the therapeutic potential and mechanism of action of novel chemical entities.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition screening for this compound. It outlines a strategic, multi-tiered approach, beginning with broad primary screening against a panel of representative enzymes, followed by more detailed secondary assays to characterize the nature of any observed inhibition. The protocols herein are designed to be robust, reproducible, and adaptable to a high-throughput screening (HTS) environment.[5][6]
Rationale for Target Selection
Given the known activities of oxadiazole derivatives, a logical starting point for screening this compound involves a diverse panel of enzymes. This approach maximizes the probability of identifying a relevant biological target. Based on existing literature, potential enzyme classes to consider for initial screening include:
-
Hydrolases: Such as proteases (e.g., trypsin, chymotrypsin) and esterases (e.g., acetylcholinesterase), which are common targets for oxadiazole-containing compounds.[3]
-
Oxidoreductases: Including monoamine oxidases (MAO-A and MAO-B) and succinate dehydrogenase (SDH), which have also been identified as targets for this class of compounds.[3][7]
-
Kinases: A major class of drug targets, particularly in oncology.[6]
-
Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and implicated in cancer and inflammation.[8]
For the purpose of these application notes, we will detail protocols for a representative serine protease (trypsin) and an oxidoreductase (a generic oxidase) as illustrative examples. These assays are readily adaptable to other enzymes within their respective classes.
Experimental Workflow
A systematic approach to enzyme inhibition screening is essential for generating reliable and actionable data. The workflow presented here follows a standard drug discovery paradigm, moving from broad screening to more focused mechanistic studies.
Caption: A generalized workflow for enzyme inhibitor screening.
PART 1: Primary Enzyme Inhibition Screening
The objective of the primary screen is to rapidly identify whether this compound exhibits inhibitory activity against a panel of target enzymes at a single, relatively high concentration.
Protocol 1: Trypsin Inhibition Assay (Absorbance-Based)
This protocol describes a colorimetric assay to screen for inhibitors of trypsin, a serine protease. The assay utilizes the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of L-BAPA in DMSO (e.g., 100 mM).
-
Prepare a working solution of trypsin in Tris-HCl buffer (e.g., 0.1 mg/mL).
-
Prepare a working solution of L-BAPA by diluting the stock solution in Tris-HCl buffer (e.g., 1 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 1 µL of the 10 mM test compound stock solution to the wells for a final concentration of 10 µM in a 100 µL reaction volume.
-
Positive Control Wells: Add a known inhibitor like Aprotinin at a concentration expected to give significant inhibition.
-
Negative Control (No Inhibitor) Wells: Add 1 µL of DMSO.
-
Blank Wells: Add Tris-HCl buffer instead of the enzyme solution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the trypsin working solution to all wells except the blanks.
-
Add 50 µL of Tris-HCl buffer to the blank wells.
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation:
-
Add 50 µL of the L-BAPA working solution to all wells to initiate the reaction. The final reaction volume should be 100 µL.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings every minute for 15-30 minutes, or a single endpoint reading after a fixed time (e.g., 30 minutes).
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (V₀ of Test Compound / V₀ of Negative Control)] x 100
-
Data Interpretation:
A compound is typically considered a "hit" if it demonstrates significant inhibition, often with a cutoff of ≥50%, in the primary screen.
PART 2: Hit Confirmation and IC₅₀ Determination
Once a hit is identified, the next step is to confirm its activity and determine its potency by calculating the half-maximal inhibitory concentration (IC₅₀).[10][11] The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]
Protocol 2: IC₅₀ Determination
This protocol involves a dose-response experiment where the enzyme activity is measured across a range of inhibitor concentrations.
Procedure:
-
Serial Dilution of Test Compound:
-
Prepare a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
-
Assay Setup:
-
Follow the same procedure as the primary screening assay, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the respective wells.
-
-
Measurement and Data Analysis:
-
Perform the enzymatic reaction and measurements as described in Protocol 1.
-
Calculate the % inhibition for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression curve (e.g., a sigmoidal dose-response curve with variable slope) using software like GraphPad Prism or R.[13][14] The IC₅₀ value is determined from this curve.[13]
-
Data Presentation:
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
Example IC₅₀ Curve:
(A graphical representation of a sigmoidal dose-response curve would be included here in a full application note.)
PART 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with an enzyme is crucial for its development as a therapeutic agent.[15] MoA studies determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed.[9][16]
Protocol 3: Determining the Mode of Inhibition
This protocol involves measuring enzyme kinetics at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods like the Lineweaver-Burk plot.[9][17]
Procedure:
-
Experimental Setup:
-
Prepare a matrix of reaction conditions with varying concentrations of both the substrate (e.g., L-BAPA) and the inhibitor (this compound).
-
Typically, several concentrations of the substrate are used, bracketing the Michaelis-Menten constant (Kₘ). For each substrate concentration, a set of inhibitor concentrations (including zero) is tested.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
The pattern of the lines on the plot indicates the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.[18]
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Caption: A summary of common reversible inhibition mechanisms.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, inconsistent mixing, temperature fluctuations. | Use calibrated pipettes, ensure thorough mixing, maintain stable incubation temperature. |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration, suboptimal assay conditions (pH, buffer). | Optimize enzyme and substrate concentrations, verify optimal pH and buffer composition. |
| False positives | Compound precipitation, interference with detection method (e.g., absorbance or fluorescence). | Check for compound solubility, run controls without enzyme to detect interference. |
| False negatives | Insufficient compound concentration, compound instability. | Test at higher concentrations, check compound stability in the assay buffer. |
Conclusion
These application notes provide a foundational framework for the systematic enzyme inhibition screening of this compound. By following this structured approach, researchers can effectively identify and characterize the inhibitory potential of this and other novel compounds, paving the way for further preclinical development. The experimental validation of computational predictions through robust in vitro assays is a cornerstone of modern drug discovery.[19]
References
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations. Retrieved from [Link]
-
Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
2.5: Enzyme Kinetics and Inhibition. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. Retrieved from [Link]
-
Biochemistry Enzyme kinetics. (n.d.). Retrieved from [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules, 24(13), 2374. Retrieved from [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024, July 13). RSC Medicinal Chemistry. Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]
-
Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022, January 5). Future Medicinal Chemistry. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (n.d.). Industrial & Engineering Chemistry Research, 51(38), 12393–12404. Retrieved from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate. Retrieved from [Link]
-
Considerations for the design and reporting of enzyme assays in high-throughput screening applications. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015, January 15). Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. (2023, March 26). National Institutes of Health. Retrieved from [Link]
-
Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput Enzyme Screening [creative-enzymes.com]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. courses.edx.org [courses.edx.org]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. clyte.tech [clyte.tech]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate as a Potential Anticancer Agent
Introduction: The Rationale for Investigating a Novel Oxadiazole Compound
The search for novel anticancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have garnered significant interest due to their diverse and potent biological activities.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, imparts favorable pharmacokinetic properties and serves as a rigid core for the strategic orientation of pharmacophoric groups.[3] Numerous studies have demonstrated that derivatives of 1,2,4-oxadiazole can exert significant cytotoxic effects against a panel of human cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[3][4]
This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (hereafter referred to as Cpd-OXM). As of this writing, specific biological data for Cpd-OXM is not extensively published. Therefore, this guide is structured as a logical, stepwise strategy for its initial evaluation, progressing from broad cytotoxicity screening to more focused mechanistic assays. The protocols herein are designed to be robust and are grounded in standard methodologies widely accepted in the field of cancer cell biology.
Part 1: Foundational Assays - Assessing General Cytotoxicity
The first critical step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation across a representative panel of cancer cell lines. This establishes the compound's potency and selective toxicity profile.
Strategic Selection of Cancer Cell Lines
The choice of cell lines is paramount for generating clinically relevant data. A well-considered panel should encompass various tumor types and, if possible, different molecular subtypes within a single cancer type.[5][6][7] Based on published activities of structurally related oxadiazole derivatives, which have shown efficacy against breast, lung, colon, and prostate cancers, the following initial screening panel is recommended[3][4]:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, often representing a more aggressive subtype.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
DU-145: A human prostate carcinoma cell line.
This selection provides a broad overview of Cpd-OXM's activity against common solid tumors with diverse genetic backgrounds.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of living, metabolically active cells.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cpd-OXM (dissolved in DMSO to create a 10 mM stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Preparation and Treatment: Prepare serial dilutions of Cpd-OXM from the 10 mM stock in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Cpd-OXM. Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest Cpd-OXM dose) and a "no-treatment" control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: IC₅₀ Values
The IC₅₀ value is a quantitative measure of a compound's potency. Data should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Cpd-OXM IC₅₀ (µM) (48h) | Doxorubicin IC₅₀ (µM) (48h) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value | Hypothetical Value |
| DU-145 | Prostate Carcinoma | Hypothetical Value | Hypothetical Value |
| Note: Data presented are for illustrative purposes. Doxorubicin is included as a standard positive control. |
Part 2: Mechanistic Elucidation - How Does Cpd-OXM Inhibit Cell Growth?
Once the cytotoxic activity of Cpd-OXM is confirmed, the next logical step is to investigate the underlying mechanism of cell death. The two most common fates of cancer cells treated with effective chemotherapeutics are apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow to dissect the mechanism of action of Cpd-OXM after initial cytotoxicity screening.
Caption: Experimental workflow for the in vitro characterization of Cpd-OXM.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is characterized by specific morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from the MTT assay)
-
Cpd-OXM
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with Cpd-OXM at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). This can be quantified by staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Cpd-OXM
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cpd-OXM at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing RNase A and Propidium Iodide in PBS. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Data Presentation: Cell Cycle Distribution
Results from cell cycle analysis are typically presented in a table showing the percentage of cells in each phase.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cpd-OXM (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Note: Data are for illustrative purposes. A significant increase in a particular phase compared to the control suggests cell cycle arrest. |
Part 3: Deeper Mechanistic Insight - Western Blot Analysis
Based on the results from the apoptosis and cell cycle assays, Western blotting can be employed to investigate changes in the expression levels of key regulatory proteins. For instance, if Cpd-OXM induces apoptosis, it would be logical to examine proteins involved in the apoptotic cascade.
Hypothetical Signaling Pathway
Many 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] A plausible mechanism for Cpd-OXM could involve the modulation of the Bcl-2 family of proteins, leading to caspase activation.
Caption: Hypothetical intrinsic apoptosis pathway modulated by Cpd-OXM.
Protocol 4: Western Blotting for Apoptotic Markers
This protocol provides a general guideline for detecting key apoptotic proteins like cleaved Caspase-3 (an executioner caspase) and Bcl-2 (an anti-apoptotic protein).
Materials:
-
Cell lysates from Cpd-OXM treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with Cpd-OXM as described previously. Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vitro evaluation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's anticancer potential. Positive results, such as potent and selective cytotoxicity, induction of apoptosis, or specific cell cycle arrest, would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy models and further target deconvolution efforts. The versatility of the oxadiazole scaffold suggests that Cpd-OXM and its analogues hold promise as a fruitful area for the development of novel cancer therapeutics.
References
-
Perez-Soler, R., & Zou, Y. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(2), 130–137. [Link]
-
Sanger Institute. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]
-
Gillet, J. P., et al. (2013). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 2-13. [Link]
-
Kumar, G. P., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Gillet, J. P., et al. (2013). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 2-13. [Link]
-
Saczewski, J., & Szcześniak, P. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 11(4), 111. [Link]
-
Rostom, S. A., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(7), 3085-3092. [Link]
-
Harrison, I. (2010). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture (pp. 1-16). Humana Press. [Link]
-
Zhang, H., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]
-
Saini, M. S., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Pharmaceuticals, 13(10), 302. [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Initiation and Maintenance of Cell Cultures SOP. [Link]
-
Ahsan, M. J., & Shastri, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
SarveAhrabi, Y., & Ahrabi, Z. (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. Molecules, 25(23), 5576. [Link]
-
Kumar, A., et al. (2024). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 6(3). [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 66(18), 12698–12715. [Link]
-
MolPort. (n.d.). Compound 5-[1-(4-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. [Link]
-
Ionescu, E. L., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(2), 374. [Link]
-
American Elements. (n.d.). Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 297. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry, 16(1), 104412. [Link]
-
Chan, A. O., et al. (2014). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Molecules, 19(11), 18995-19007. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for the Evaluation of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate in Cancer Cell Lines
Authored by: A Senior Application Scientist
Introduction: The Emerging Role of 1,2,4-Oxadiazoles in Oncology Research
The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this paradigm, heterocyclic compounds have emerged as a particularly fruitful area of research. The 1,2,4-oxadiazole scaffold, a five-membered aromatic ring system containing one oxygen and two nitrogen atoms, has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2]
The anticancer potential of the 1,2,4-oxadiazole nucleus is attributed to its ability to act as a bioisostere for amide and ester functionalities, enabling it to form crucial hydrogen bonds with various biological macromolecules.[1][3] This interaction capability allows these compounds to modulate the activity of key players in cancer progression, such as growth factor receptors, kinases, and proteins involved in cell cycle regulation and apoptosis.[2][4] Numerous studies have demonstrated that 1,2,4-oxadiazole derivatives can inhibit tumor cell growth and proliferation, block the cell cycle at various phases, and induce programmed cell death (apoptosis).[2][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and evaluation of a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate , in the context of cancer cell line-based research. While extensive data on this particular molecule is emerging, the protocols and methodologies outlined herein are based on established principles for evaluating novel anticancer compounds and are informed by the broader literature on 1,2,4-oxadiazole derivatives.
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Structure | |
| Image of the chemical structure of this compound | |
| Key Features | - 1,2,4-Oxadiazole Core : A heterocyclic scaffold known for its anticancer activities.[7] - 4-Methoxyphenyl Group : The methoxy group can influence metabolic stability and receptor binding. - Ethyl Carboxylate Group : This ester group can affect the compound's solubility and potential for hydrolysis into an active acid form. |
Anticipated Mechanisms of Action
Based on the activities of structurally related 1,2,4-oxadiazole compounds, this compound may exert its anticancer effects through several potential mechanisms:
-
Induction of Apoptosis : Many 1,2,4-oxadiazole derivatives have been shown to be potent inducers of apoptosis.[5][8][9] This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and subsequent cleavage of critical cellular substrates.[5][8]
-
Cell Cycle Arrest : The compound could potentially halt the progression of the cell cycle at the G1/S or G2/M checkpoints, thereby preventing cancer cell proliferation.[2][6]
-
Inhibition of Kinases : The oxadiazole scaffold has been incorporated into molecules designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[3][10]
Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anticancer compound like this compound.
Caption: A potential mechanism involving the intrinsic apoptosis pathway.
Summary of Anticancer Activity of Related 1,2,4-Oxadiazole Derivatives
The following table summarizes the reported in vitro anticancer activity of various 1,2,4-oxadiazole derivatives to provide a contextual framework for the potential efficacy of the title compound.
| Compound Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Aryl-5-aryl-1,2,4-oxadiazole derivatives | Various | Varies (some < 1 µM) | [8][9] |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375, MCF-7, ACHN | 0.11 - 1.47 | [11] |
| 1,2,4-oxadiazoles with benzimidazole | MCF-7, A549, A375 | 0.12 - 2.78 | [11] |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [12] |
| 1,2,4-oxadiazole linked 5-fluorouracil | MCF-7, A549, DU145, MDA-MB-231 | 0.18 - 1.13 | [13] |
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated and promising anticancer activity. [7]The protocols provided in this guide offer a robust framework for its initial in vitro evaluation. Positive results from these assays, such as a low micromolar IC₅₀ value and clear evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Subsequent studies could include broader screening against a larger panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its precise molecular target(s). The exploration of this and related 1,2,4-oxadiazole derivatives holds significant potential for the development of novel cancer therapeutics.
References
- Araújo, H. M., de Moura, G. A., Rocha, Y. M., Rodrigues, J. P. V., & Nicolete, R. (2023). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry, 30(30), 3472–3485.
- (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.
- Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020–2024.
- Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Monatshefte für Chemie - Chemical Monthly, 151(3), 385–395.
- (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- (2021).
- (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- (2013). Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017): a novel scaffold that resensitizes multidrug resistant leukemia cells to chemotherapy. ACS Chemical Biology.
- (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
- (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed.
- (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer Chemotherapy and Pharmacology.
- (2018).
- (n.d.).
- (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex.
-
(n.d.). Ethyl 3-(4-methoxyphenyl)o[2][7][12]xadiazole-5-carboxylate. CymitQuimica.
- (2009). Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
- (n.d.).
- (2023). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Current Pharmaceutical Design.
- (n.d.). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)
- (n.d.). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 in. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,4-Oxadiazoles as Potential Therapeutic Agents
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its significance stems from its remarkable metabolic stability and its capacity to serve as a bioisostere for esters and amides, crucial functional groups in many biologically active molecules.[2][3] This bioisosteric replacement allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced oral bioavailability, and reduced off-target toxicity.[2][4] The 1,2,4-oxadiazole core is present in a variety of clinically approved drugs and is a focal point of research for developing novel therapeutic agents across multiple disease areas, including oncology, inflammation, neuroscience, and infectious diseases.[5][6] This guide provides an in-depth exploration of the therapeutic applications of 1,2,4-oxadiazole derivatives, complete with detailed experimental protocols and insights into their mechanisms of action.
Therapeutic Applications and Mechanisms of Action
1,2,4-oxadiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, a versatility attributed to their ability to interact with a diverse array of biological targets.[5][6]
Anticancer Activity
The 1,2,4-oxadiazole nucleus is a key component in the development of novel anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for cancer cell proliferation and survival.[7]
Mechanism of Action: A significant mechanism of action for some 3,5-diaryl-1,2,4-oxadiazole derivatives is the induction of apoptosis through the activation of caspases, particularly caspase-3.[9][10] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[9] By activating initiator caspases (like caspase-9) and effector caspases (like caspase-3), these compounds can trigger programmed cell death in cancer cells.[9] Molecular docking studies have shown that the oxadiazole ring can form key hydrogen bonds with amino acid residues in the active sites of target proteins, such as Gly238 and Cys285 in caspase-3.[9] Furthermore, some 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][11]
Featured Data:
| Compound ID | Target Cell Line(s) | IC50 Value (µM) | Mechanism of Action | Reference(s) |
| Compound 65 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | EGFR Inhibition | [7] |
| Compound 1 | MCF-7 | 5.897 ± 0.258 | Not specified | [7] |
| Compound 8a | MCF-7 | 1.8 | Not specified | [7] |
| Compound 7i | DU145 | 9.3 | Not specified | [12] |
| Compounds 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | Not specified | [10][13] |
| Compounds 13a, 13b | MCF-7, MDA MB-231, A549, DU-145 | 0.011 - 0.76 | Not specified | [14] |
| wyc-7-20 | N/A | Neuroprotective | Aβ clearance, reduced tau pathology | [15] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory pathways is a major focus of drug development. 1,2,4-oxadiazole derivatives have shown significant promise as anti-inflammatory agents.[16][17][18]
Mechanism of Action: A key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB protein p65 is phosphorylated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes.[18] Certain 1,2,4-oxadiazole compounds have been shown to block the phosphorylation of p65, thereby preventing its nuclear translocation and subsequent activation of inflammatory responses.[18] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO).[18]
Signaling Pathway Visualization: Inhibition of NF-κB Signaling by 1,2,4-Oxadiazoles
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant unmet medical need. 1,2,4-oxadiazole derivatives have shown potential as neuroprotective agents.[19][20][21]
Mechanism of Action: In the context of ischemic stroke, some 1,2,4-oxadiazoles have been found to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant defense system.[20] By promoting the nuclear translocation of Nrf2, these compounds increase the expression of downstream antioxidant enzymes like heme oxygenase 1 (HO-1), which helps to mitigate oxidative stress and reduce neuronal damage.[20] For Alzheimer's disease, certain derivatives have been developed as multi-target agents, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are implicated in the pathology of the disease.[1][19]
Featured Data:
| Compound ID | Target/Model | IC50/EC50 Value (µM) | Therapeutic Area | Reference(s) |
| Compound 24 | PC12 cells (SNP-induced apoptosis) | Most effective of 27 compounds | Ischemic Stroke | [20] |
| Derivatives 2c, 3a | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | Alzheimer's Disease | [1][19] |
| Derivatives 4b, 13b | Butyrylcholinesterase (BuChE) | 11.50 - 15 | Alzheimer's Disease | [1][19] |
| Derivatives 2b, 2c | Monoamine Oxidase-B (MAO-B) | 74.68 - 225.48 | Alzheimer's Disease | [1][19] |
Antimicrobial and Antifungal Activities
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-oxadiazoles have demonstrated activity against various bacteria and fungi.[3][16][22]
Mechanism of Action: The precise mechanisms are varied. For antifungal activity, some 1,2,4-oxadiazole derivatives are designed as succinate dehydrogenase (SDH) inhibitors.[22] Molecular docking simulations suggest that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of SDH, such as TYR58, TRP173, and SER39.[22]
Experimental Protocols
The following protocols are generalized methodologies for the initial screening and characterization of 1,2,4-oxadiazole derivatives. Researchers should optimize these protocols based on the specific compound and biological system under investigation.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Workflow Visualization: MTT Assay for Cytotoxicity Screening
Caption: A stepwise workflow of the MTT assay for evaluating compound cytotoxicity.
Protocol 2: Western Blot Analysis for NF-κB p65 Phosphorylation
Objective: To investigate the effect of 1,2,4-oxadiazole derivatives on the phosphorylation of NF-κB p65 in response to an inflammatory stimulus.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, total p65 and phosphorylated p65).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
1,2,4-oxadiazole compounds
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with the 1,2,4-oxadiazole compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 or a loading control like β-actin.
ADMET and Drug-like Properties
For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several studies have investigated the ADMET profiles of 1,2,4-oxadiazole derivatives. For instance, some derivatives have shown moderate aqueous solubility and balanced lipophilicity (LogD values between 1-3), which are desirable for oral drug delivery.[11][23] In silico ADMET predictions can be a valuable tool in the early stages of drug discovery to prioritize compounds with promising pharmacokinetic profiles.[24][25]
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold is a highly versatile and valuable platform in medicinal chemistry. The diverse biological activities, coupled with the potential for favorable drug-like properties, make these compounds promising candidates for the development of new therapies for a wide range of diseases. Future research should focus on further elucidating the specific molecular targets and mechanisms of action, as well as optimizing the ADMET properties of lead compounds to facilitate their translation into clinical candidates. The integration of rational drug design, structure-activity relationship studies, and advanced screening methodologies will be crucial in unlocking the full therapeutic potential of 1,2,4-oxadiazole derivatives.[5]
References
- A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (2025, September 10).
- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025, August 4).
- Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. Elsevier.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1994, July 22). PubMed.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). RSC Publishing.
- The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery. BenchChem.
- Novel 1,2,4-Oxadiazole Deriv
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023, April 8). PubMed.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025, August 4).
- Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. PubMed.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). MDPI.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a... (2018, November 1). Ingenta Connect.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020, May 8).
- [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020, September 1). PubMed.
- 1,2,4‐Oxadiazole‐based anti‐inflammatory agents and analgesics.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). Taylor & Francis Online.
- Biological activity of oxadiazole and thiadiazole deriv
- 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. (2023, November 1). Ingenta Connect.
- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022, May 2). Dove Medical Press.
- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022, May 2). PubMed.
- 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. (2022, August 29). Bentham Science Publisher.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021, June 18). PubMed.
- In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025, August 10). ScienceDirect.
- A novel 1,2,4-oxadiazole derivative (wyc-7-20). (2022, September 25). Dove Medical Press.
- 1,2,4-oxadiazoles-based novel EGFR inhibitors. (2022, May 2). Dove Medical Press.
- 1,2,4‐Oxadiazole‐based neuroprotective agents.
- The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets. BenchChem.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis p
- Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 18. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitor...: Ingenta Connect [ingentaconnect.com]
- 25. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies | Bentham Science [benthamscience.com]
Application Notes & Protocols: Development of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate as a Novel Anticancer Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole ring, have emerged as a "privileged scaffold" due to their remarkable range of biological activities, including significant anticancer properties. The 1,2,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic properties of a molecule. Derivatives have demonstrated potent cytotoxicity against a spectrum of human cancer cell lines, acting through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key oncogenic enzymes.[1][2][3]
This document provides a comprehensive guide to the preclinical development of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (hereafter referred to as ODC-4MP), a novel investigational compound. We will detail a robust synthetic pathway and provide validated, step-by-step protocols for its in vitro evaluation, including cytotoxicity profiling and mechanism of action studies. The causality behind each experimental choice is explained to empower researchers to not only replicate but also adapt these methods for their own novel chemical entities.
Section 1: Synthesis and Characterization of ODC-4MP
Expertise & Rationale: The most reliable and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclodehydration of an O-acyl amidoxime intermediate.[4] This approach is favored for its high yields and tolerance of diverse functional groups. The following two-step protocol is designed for efficiency and scalability.
Protocol 1.1: Synthesis of 4-methoxybenzamidoxime (Intermediate 1)
-
Reaction Setup: To a solution of 4-methoxybenzonitrile (1.0 eq.) in ethanol (10 mL/g of nitrile), add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water. A white precipitate of 4-methoxybenzamidoxime will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the amidoxime intermediate.
Protocol 1.2: Synthesis and Cyclization to ODC-4MP (Final Product)
-
Reaction Setup: Dissolve 4-methoxybenzamidoxime (1.0 eq.) in anhydrous pyridine (8 mL/g). Cool the solution to 0°C in an ice bath.
-
Acylation: Add ethyl oxalyl chloride (1.1 eq.) dropwise to the cooled solution while stirring. The dropwise addition is critical to control the exothermic reaction.
-
Cyclodehydration: After the addition is complete, allow the mixture to warm to room temperature, then heat to 100-110°C for 2-4 hours. This step facilitates the cyclodehydration to form the 1,2,4-oxadiazole ring. Monitor reaction completion by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice-cold 2N HCl. This neutralizes the pyridine and precipitates the crude product.
-
Purification: Collect the crude solid by vacuum filtration. Purify the product using silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexane) to obtain pure this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Cytotoxicity Profiling
Expertise & Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[5] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell survival. We recommend a panel representing diverse cancer types, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), to assess the compound's spectrum of activity.
Protocol 2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of ODC-4MP in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Dosing: Remove the old medium from the wells and add 100 µL of medium containing the respective ODC-4MP concentrations. Include "vehicle control" wells (DMSO at the highest concentration used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Illustrative IC₅₀ Values for ODC-4MP
The following table presents hypothetical, yet plausible, IC₅₀ values for ODC-4MP based on the known activity of related 1,2,4-oxadiazole derivatives.
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | 12.2 ± 1.1 |
| HCT-116 | Colorectal Carcinoma | 5.3 ± 0.5 |
| K-562 | Chronic Myelogenous Leukemia | 2.1 ± 0.3 |
| A375 | Malignant Melanoma | 7.9 ± 0.9 |
Section 3: Elucidating the Mechanism of Action
Expertise & Rationale: Potent cytotoxicity is a promising start, but understanding how a compound kills cancer cells is critical for its development. Many successful chemotherapeutics function by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[6] Flow cytometry is an indispensable tool for these investigations.
Protocol 3.1: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Causality: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat the cells with ODC-4MP at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm. Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (artifacts)
-
Protocol 3.2: Cell Cycle Analysis
Causality: The cell cycle is a tightly regulated process, and many anticancer drugs exert their effects by causing arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment: Seed and treat cells as described in Protocol 3.1 (steps 1-2) for 24-48 hours.
-
Fixation: Wash the harvested cells with PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity.
-
G0/G1 Phase: First peak with 2n DNA content.
-
S Phase: Broad region between the two peaks (DNA content between 2n and 4n).
-
G2/M Phase: Second peak with 4n DNA content. An accumulation of cells in any particular phase compared to the control indicates cell cycle arrest.
-
Proposed Molecular Mechanism: Caspase-3 Activation Pathway
Expertise & Rationale: A common mechanism for 1,2,4-oxadiazole derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway, culminating in the activation of effector caspases.[7][8] Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6] We hypothesize that ODC-4MP triggers this cascade.
Caption: Proposed apoptotic pathway induced by ODC-4MP.
Section 4: Integrated Preclinical Development Workflow
The following diagram provides a high-level overview of the logical progression for the preclinical in vitro evaluation of a novel anticancer agent like ODC-4MP. This workflow ensures that resources are directed toward compounds with the most promising therapeutic potential.
Caption: High-level workflow for in vitro anticancer drug development.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a rigorous framework for the initial preclinical development of this compound (ODC-4MP). By systematically confirming its synthesis, quantifying its cytotoxic potency, and elucidating its pro-apoptotic mechanism of action, researchers can build a robust data package. Positive outcomes from these in vitro studies, particularly potent and selective cytotoxicity coupled with clear evidence of apoptosis induction, would strongly justify advancing ODC-4MP to more complex evaluations, including in vivo animal models to assess efficacy, pharmacokinetics, and safety. The 1,2,4-oxadiazole scaffold continues to be a rich source of potential therapeutics, and a methodical approach is paramount to unlocking its full potential in the fight against cancer.
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
-
Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances. [Link]
-
Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Molecules. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
An efficient and convenient synthesis of ethyl 1-(4-Methoxyphenyl)-5- phenyl-1H-1,2,3-triazole-4-carboxylate. National Taiwan Normal University Repository. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate. As a key structural motif, the 1,2,4-oxadiazole ring serves as a bioisostere for esters and amides, making it a valuable component in modern drug discovery.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate common synthetic challenges and optimize your reaction yield.
General Synthetic Pathway
The most common and reliable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][4] For the target molecule, this involves the reaction of 4-methoxybenzamidoxime with an ethyl oxalyl mono-activated derivative (e.g., ethyl oxalyl chloride) or diethyl oxalate. The reaction proceeds via an intermediate O-acyl amidoxime, which then undergoes intramolecular cyclization to form the desired 1,2,4-oxadiazole ring.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct route involves the reaction of 4-methoxybenzamidoxime with a suitable C2-building block like diethyl oxalate or ethyl oxalyl chloride.[6] The reaction with diethyl oxalate is typically performed at elevated temperatures (e.g., 120-140 °C) and can be run neat or in a high-boiling solvent.[6]
Q2: How critical is the purity of the starting 4-methoxybenzamidoxime?
Extremely critical. Amidoximes can be unstable and are susceptible to hydrolysis. Impurities in the amidoxime starting material are a primary cause of low yields and the formation of side products. It is highly recommended to use freshly prepared amidoxime or purify commercial material by recrystallization before use.
Q3: What are the key parameters that influence the reaction yield?
The three most critical parameters are:
-
Reagent Purity: As mentioned, the purity of the amidoxime is paramount.
-
Reaction Temperature: The cyclodehydration step requires sufficient thermal energy. For reactions with diethyl oxalate, temperatures around 120 °C are often necessary to drive the reaction to completion.[6] Microwave-assisted synthesis can also be effective in reducing reaction times and potentially improving yields.[7][8]
-
Stoichiometry: Using an excess of the oxalate reagent (e.g., a 3-fold excess of diethyl oxalate) can significantly improve the conversion rate by ensuring the complete consumption of the limiting amidoxime.[6]
Q4: What are the most common side products to look out for?
The primary side products often arise from unreacted starting materials or incomplete cyclization. You may observe:
-
Unreacted 4-methoxybenzamidoxime.
-
The intermediate O-acyl amidoxime, if the cyclization is incomplete.
-
Hydrolysis products if water is present in the reaction mixture.
-
In some cases, rearrangement products like those from a Boulton-Katritzky rearrangement can occur under harsh thermal conditions, though this is less common for this specific substrate class.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a low yield (<30%) or no discernible product. What are the most likely causes and how can I fix this?
Answer: Low yield is the most common complaint in 1,2,4-oxadiazole synthesis and can be traced to several factors. Let's diagnose them systematically.
-
Potential Cause A: Poor Quality of Starting Materials
-
Why it happens: 4-methoxybenzamidoxime can degrade upon storage. Its precursor, 4-methoxybenzonitrile, may also contain impurities.
-
Solution:
-
Verify Amidoxime Purity: Check the melting point and run an NMR of your 4-methoxybenzamidoxime. If it appears discolored or oily, recrystallize it from a suitable solvent like ethanol/water.
-
Use Fresh Reagents: Prepare the amidoxime fresh from high-purity 4-methoxybenzonitrile and hydroxylamine.
-
Ensure Anhydrous Conditions: The reaction is sensitive to water. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause B: Inefficient Acylation/Cyclization
-
Why it happens: The formation of the O-acyl intermediate and its subsequent cyclization to the oxadiazole ring are often the rate-limiting steps and require specific conditions.
-
Solution:
-
Increase Temperature: If you are reacting 4-methoxybenzamidoxime with diethyl oxalate, ensure the reaction temperature is maintained at a minimum of 120 °C for 3-4 hours to facilitate the cyclodehydration.[6]
-
Use a More Reactive Electrophile: Replace diethyl oxalate with ethyl oxalyl chloride. This reaction can often be run at a lower temperature, typically starting at 0 °C and then warming to room temperature in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by promoting efficient cyclodehydration. A typical starting point would be 10-30 minutes of irradiation.[7]
-
-
Problem 2: Reaction Stalls and Fails to Reach Completion
Question: My in-process monitoring (TLC/LC-MS) shows that the reaction has stalled, with significant amounts of starting material remaining even after extended time. What should I do?
Answer: A stalled reaction typically points to issues with reactivity or stoichiometry.
-
Potential Cause A: Insufficient Excess of Reagent
-
Why it happens: The reaction between the amidoxime and diethyl oxalate is an equilibrium-driven process. A significant excess of the oxalate is needed to push the reaction towards the product.
-
Solution: Increase the stoichiometric excess of diethyl oxalate to at least 3 equivalents as recommended in established protocols.[6]
-
-
Potential Cause B: Insufficient Temperature
-
Why it happens: The energy barrier for the intramolecular cyclodehydration of the O-acyl intermediate may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC for the consumption of the intermediate. Be cautious not to exceed temperatures that might cause decomposition (~150-160 °C).
-
Problem 3: The Final Product is Impure and Difficult to Purify
Question: My crude product shows multiple spots on TLC, and purification by column chromatography is yielding mixed fractions. What are these impurities and how can I improve the purification?
Answer: The presence of multiple spots indicates side reactions or unconsumed reactants. The key is to identify the impurity and adjust the reaction or workup accordingly.
-
Potential Cause A: Unreacted Starting Material and Intermediate
-
Why it happens: As discussed, incomplete reactions will leave behind the starting amidoxime and the O-acyl intermediate. The polarity of the intermediate is often very close to the final product, making chromatographic separation challenging.
-
Solution:
-
Drive the Reaction to Completion: Before attempting purification, ensure the reaction has gone to completion using the methods described above (increase temperature, time, or reagent excess).
-
Aqueous Wash: During workup, a wash with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic amidoxime. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
Recrystallization: This product is a solid ester and is often an excellent candidate for recrystallization. Try solvent systems like ethyl acetate/hexanes or ethanol/water to purify the final product, which is often more effective than chromatography for removing closely-eluting impurities.
-
-
Data Summary: Reagent Guide for 1,2,4-Oxadiazole Synthesis
For related syntheses involving the coupling of an amidoxime and a carboxylic acid, the choice of coupling agent is critical. While not directly applicable to the diethyl oxalate route, this data is invaluable when using a carboxylic acid precursor.
| Coupling Agent | Base | Solvent | Typical Time (h) | Relative Yield | Reference |
| EDC | DIPEA | DMF | 12 | Moderate | [7] |
| HBTU | DIPEA | DMF | 10 | Good | [7] |
| HATU | DIPEA | DMF | 6 | Excellent | [7][9] |
| PyAOP | DIPEA | CH₃CN/Buffer | 1.5 | Excellent | [10] |
Table adapted from studies on N-heterocycle synthesis.[7] "Excellent" yields are generally >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of ethyl 1,2,4-oxadiazole-3-carboxylates.[6]
Materials:
-
4-methoxybenzamidoxime (1.0 eq)
-
Diethyl oxalate (3.0 eq)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzamidoxime.
-
Add a 3-fold molar excess of diethyl oxalate to the flask.
-
Heat the reaction mixture to 120 °C under an inert atmosphere (N₂ or Ar) and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane as eluent), observing the consumption of the starting amidoxime.
-
Once the reaction is complete, cool the mixture to room temperature. The crude product may begin to solidify or precipitate.
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Filter the resulting suspension to remove any insoluble byproducts.
-
Wash the organic solution with water (2 x 25 mL) to remove excess diethyl oxalate and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by column chromatography on silica gel.
-
Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) should yield the pure product.
-
Protocol 2: Preparation of 4-Methoxybenzamidoxime
This precursor can be synthesized from the corresponding nitrile.
Materials:
-
4-methoxybenzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (or another suitable base like KOH) (1.5 eq)
-
Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzonitrile in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution.
-
Heat the mixture to reflux (around 80 °C) and stir for several hours until TLC indicates the complete consumption of the starting nitrile.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the product. The pH can be adjusted to ~7-8 to ensure complete precipitation.
-
Filter the white solid, wash it thoroughly with cold water, and dry it under vacuum to yield 4-methoxybenzamidoxime. Verify purity via NMR and melting point before use in the next step.
Visualization of Synthesis & Troubleshooting Workflow
The following diagram outlines the synthetic workflow and critical checkpoints for troubleshooting.
Caption: Workflow for synthesis and key troubleshooting checkpoints.
References
-
BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support. 9
-
Belskaya, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7192. Link
-
Bhat, G. R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 1-7. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Link
-
D'Annessa, I., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 377-391. Link
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides. [Image from an article on room temperature synthesis of bioactive 1,2,4-oxadiazoles]. Link
-
de Souza, A. C. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475. Link
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Omega. Link
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support. 7
-
ChemicalBook. (n.d.). 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis. Link
-
RU2512293C1. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Russian Patent. Link
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299–3302. Link
-
BenchChem. (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide. Link
-
Webb, D., et al. (2011). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 13(15), 3892-3895. Link
-
Jones, C. P., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12159–12173. Link
-
Chen, J., et al. (2010). An Efficient and Convenient Synthesis of Ethyl 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry – An Asian Journal, 5(2), 328–333. Link
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434–446. Link
-
CN101092377A. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'. Chinese Patent. Link
-
Asif, M. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds. Link
-
ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. Link
-
National Taiwan Normal University Repository. (2010). An efficient and convenient synthesis of ethyl 1-(4-Methoxyphenyl)-5- phenyl-1H-1,2,3-triazole-4-carboxylate. Link
-
CN101538212A. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Chinese Patent. Link
-
CymitQuimica. (n.d.). Ethyl 3-(4-methoxyphenyl)[5][9][11]oxadiazole-5-carboxylate. Link
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. Link
-
ChemicalBook. (n.d.). 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID synthesis. Link
-
Paight, E. S., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(5), 1470–1475. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Overcoming solubility issues of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate in biological assays
Technical Support Center: Solubility Solutions for Bioassays
Topic: Overcoming Solubility Challenges of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound and similar lipophilic compounds in biological assays. Our goal is to provide a scientifically-grounded, practical framework for diagnosing and solving these common but critical experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my compound in DMSO, but it crashed out (precipitated) when I added it to my aqueous cell culture media or assay buffer. What happened, and what is my first step?
A: This is the most common solubility issue and is known as solvent-shift precipitation. Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent.[1] However, when this concentrated DMSO stock is introduced into an aqueous environment (like PBS or cell media), the DMSO is rapidly diluted. The polarity of the solvent system dramatically increases, causing the solubility of your lipophilic compound to plummet, leading to precipitation.[2][3]
Your First Step: The DMSO Concentration Check
Before exploring more complex solutions, you must first determine the maximum permissible concentration of DMSO for your specific assay. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[4][5] Exceeding this limit can cause cellular stress, alter membrane permeability, or induce off-target effects, confounding your results.
Troubleshooting Protocol:
-
Determine Max DMSO Tolerance: Run a vehicle control experiment on your cells or assay system with a serial dilution of DMSO (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) to identify the highest concentration that does not impact the assay endpoint (e.g., cell viability, enzyme activity).
-
Adjust Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay, keeping the final DMSO concentration below the tolerated limit.[6] For example, to achieve a 10 µM final compound concentration in 1 mL of media with a final DMSO concentration of 0.1%, you would need to add 1 µL of a 10 mM stock solution.
-
Improve Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting it in a small volume of media first, vortexing or sonicating gently, and then adding this mixture to the final well.[7] This gradual dilution can sometimes prevent immediate precipitation.
If precipitation still occurs even with an optimized DMSO concentration, you must move to more advanced formulation strategies.[8]
Q2: I'm using the maximum tolerable DMSO concentration, but my compound's required final concentration is still too high to stay in solution. What are my options?
A: When DMSO alone is insufficient, a systematic approach to solubility enhancement is necessary. The primary strategies involve modifying the formulation with excipients like co-solvents, surfactants, or cyclodextrins.[9][10] It is critical to validate each new excipient for compatibility with your specific assay to avoid introducing artifacts.[8]
Below is a decision workflow to guide your next steps.
Caption: Troubleshooting workflow for compound precipitation.
Q3: What are co-solvents, and how do I select one for my assay?
A: Co-solvents are organic solvents that are miscible with water and, when added to an aqueous solution, reduce its overall polarity.[1][9] This reduction in polarity can help keep a lipophilic compound, like this compound, solubilized. Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400).[11]
Selection and Implementation: The choice of co-solvent depends entirely on its compatibility with your assay system.
-
Enzyme Assays: Often more tolerant to co-solvents. You may be able to use final concentrations of 1-5%.
-
Cell-Based Assays: Much more sensitive. Final concentrations must typically be kept low (<1%) to avoid cytotoxicity.
Protocol 1: Co-Solvent Screening
-
Determine Vehicle Toxicity: First, test the toxicity of the co-solvent itself in your assay (e.g., PG, Ethanol, PEG 400) at concentrations ranging from 0.1% to 5%.
-
Prepare Ternary Stock: Create a stock solution of your compound in a mixture of DMSO and the chosen co-solvent (e.g., a 1:1 or 1:4 ratio of DMSO:PG).
-
Test Dilution: Add the ternary stock solution to your aqueous buffer or media to achieve the desired final compound concentration, ensuring the final co-solvent and DMSO concentrations remain below their toxic limits.
-
Observe: Check for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
| Co-Solvent/Excipient | Typical Starting Conc. (Final Assay) | Pros | Cons |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5%; can cause precipitation upon dilution.[5] |
| Ethanol | < 1% | Biocompatible at low concentrations. | Can be more toxic than DMSO for some cell lines; volatile.[4] |
| Propylene Glycol (PG) | < 2% | Generally low toxicity. | Can be viscous; may not be as potent a solvent as DMSO. |
| Polyethylene Glycol (PEG 400) | < 5% | Very low toxicity; often used in formulations. | High viscosity; may interfere with some protein assays.[11] |
| Tween® 20/80 | 0.01% - 0.1% | Non-ionic surfactants, prevent aggregation. | Can form micelles which may affect compound availability; potential for cell lysis at higher concentrations. |
Q4: I've heard about using cyclodextrins. How do they work and how can I use them?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[13][14] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without the need for organic co-solvents.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two derivatives commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 2: Formulation with HP-β-Cyclodextrin
-
Prepare CD Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer). Gentle warming may be required to fully dissolve the CD.
-
Add Compound: Weigh your solid compound and add it directly to the CD solution. Alternatively, dissolve the compound in a minimal amount of a volatile solvent (like ethanol), add it to the CD solution, and then remove the solvent via evaporation or nitrogen stream.
-
Complexation: Vigorously mix (vortex) or sonicate the solution for an extended period (1-24 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
Sterilization & Use: Filter the resulting solution through a 0.22 µm filter to sterilize and remove any remaining undissolved compound. This final solution is your stock, which can be diluted directly into the assay medium.
-
Validation: Crucially, you must run a vehicle control with the same final concentration of HP-β-CD to ensure it does not interfere with your assay.[5][16]
Final Checklist & Best Practices
-
Always Run Vehicle Controls: This is the most critical step. Your final data is only trustworthy if you can show that the solvent/excipient mixture without your compound has no effect on the assay.[8]
-
Check for Compound Degradation: Ensure your chosen solubilization method (e.g., heating, sonication, pH adjustment) does not degrade your test compound.
-
Mind the Stoichiometry: For cyclodextrins, a molar excess of the CD to the drug is typically required for effective solubilization.[17]
-
Document Everything: Record the exact composition of your final formulation, including all solvents and excipients and their final concentrations. This is essential for reproducibility.
-
Consider the "Grease-ball" Nature: Compounds like this compound are often classified as "grease-ball" molecules due to high lipophilicity.[18] These often benefit most from formulation strategies like solid dispersions or lipid-based systems, though these are more complex to implement in early-stage in vitro assays.[19][20]
By following this structured troubleshooting guide, you can systematically overcome the solubility challenges presented by this and other poorly soluble compounds, ensuring the generation of accurate and reliable data in your biological assays.
References
-
Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 335. Available at: [Link][12][13]
-
Jansook, P., Kuno, Y., & Loftsson, T. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 15(5), 2038–2046. Available at: [Link][15]
-
Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. Available at: [Link][17]
-
Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link][12]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Available at: [Link][14]
-
Yang, P., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769–2788. Available at: [Link][9]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link][19]
-
Göke, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 629. Available at: [Link][18]
-
Sahu, P. K., & Khan, N. (2022). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link][20]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843–847. Available at: [Link][11]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link][21]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Available at: [Link][7]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link][10][22]
-
Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Available at: [Link][2]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available at: [Link][3]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Available at: [Link][6]
-
Tønsberg, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link][4]
-
Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link][5]
-
Tønsberg, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link][16]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Stability of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Introduction
Welcome to the technical support guide for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals actively engaged in preclinical in vivo studies. As a novel chemical entity, this compound presents unique challenges and opportunities. Its core structure, featuring a 1,2,4-oxadiazole ring and an ethyl ester moiety, dictates its physicochemical and metabolic properties. This guide provides a structured, question-and-answer-based approach to anticipate and troubleshoot stability issues, ensuring the generation of reliable and reproducible in vivo data. Our focus is on explaining the scientific rationale behind each experimental choice, providing actionable protocols, and grounding our recommendations in established pharmaceutical science.
Section 1: Understanding the Molecule's Inherent Stability
Q1: What are the primary chemical liabilities of this compound that could affect its in vivo stability?
A1: The structure of this molecule contains two primary functional groups susceptible to degradation under physiological conditions: the ethyl ester and the 1,2,4-oxadiazole ring .
-
Ethyl Ester Hydrolysis: The ethyl ester group is highly susceptible to enzymatic hydrolysis by a class of enzymes called esterases, which are abundant in plasma, liver, and other tissues.[1][2] This metabolic process rapidly converts the parent ester compound into its corresponding carboxylic acid, which will have significantly different physicochemical properties (e.g., polarity, charge, cell permeability) and potentially different pharmacological activity. This is often the most significant pathway for rapid clearance of ester-containing drugs.[3][4][5]
-
1,2,4-Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system and is often used as a bioisostere for ester and amide groups to improve metabolic stability.[6][7][8] However, its stability is not absolute. The ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under certain pH conditions or in the presence of specific enzymes.[9][10] While generally more resilient than an ester, this pathway should not be overlooked, especially if rapid clearance is observed even after accounting for ester hydrolysis.
Below is a diagram illustrating the primary potential degradation pathways.
Caption: Potential degradation pathways for the target compound.
Section 2: Pre-formulation and Vehicle Selection
Q2: My compound shows poor aqueous solubility and degrades in my initial aqueous vehicle. What are my options?
A2: This is a common challenge, especially with heterocyclic compounds which are often poorly water-soluble.[11] An ideal preclinical vehicle should solubilize the compound without causing its degradation and be well-tolerated by the animal model.[12] When simple aqueous vehicles fail, a systematic approach to formulation is required.
Step 1: Systematically Evaluate Solvents and Excipients
The first step is to perform solubility screening in a panel of common, pharmaceutically acceptable excipients.[13]
Table 1: Common Excipients for Preclinical Formulations
| Excipient Class | Examples | Primary Use | Key Considerations |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N,N-Dimethylacetamide (DMA) | Solubilization of hydrophobic compounds for IV or PO administration.[14] | Can cause hemolysis or local irritation at high concentrations. Potential for vehicle effects on drug metabolism.[14] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Enhance wetting and form micelles to solubilize drugs. | Can impact cell membranes and drug transporters. Cremophor® EL is known to cause hypersensitivity reactions. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®) | Form inclusion complexes to enhance solubility and protect labile groups from hydrolysis.[15][16][17] | Primarily used for IV formulations. Can have renal toxicity at very high doses. |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For oral administration of highly lipophilic drugs.[18][19] | Can enhance lymphatic absorption but may be influenced by the animal's feeding state.[18] |
Step 2: Adopt Advanced Formulation Strategies
If single excipients are insufficient, combination systems are the next logical step.
-
Lipid-Based Formulations: For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve both solubility and absorption.[20][21] These systems consist of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media (i.e., in the gut).[22]
-
Cyclodextrin Complexation: For both oral and intravenous routes, cyclodextrins are highly effective.[23][24] The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the drug, shielding the labile ester group from plasma esterases while the hydrophilic exterior improves aqueous solubility.[15][17]
Q3: How do I choose the right vehicle for oral (PO) vs. intravenous (IV) administration?
A3: The choice of vehicle is strictly dictated by the route of administration.[11][12]
-
For Intravenous (IV) Administration: The formulation MUST be a clear, sterile, particle-free solution. The pH should be close to physiological (~7.4) to avoid precipitation in the bloodstream and minimize injection site irritation.
-
Recommended Starting Point: A co-solvent system such as 20% DMA / 40% PG / 40% PEG-400 (DPP) can be effective for poorly soluble compounds.[14] Alternatively, an aqueous solution of 20-40% HP-β-CD is an excellent choice that can also confer stability.[12]
-
Avoid: Suspensions, oily vehicles, and strongly acidic or basic formulations.
-
-
For Oral (PO) Administration: More formulation options are available. The goal is to maximize dissolution and absorption in the gastrointestinal tract.
-
Recommended Starting Point: Begin with a simple aqueous suspension using a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween® 80). If exposure is low, progress to more advanced systems.
-
Advanced Options: Lipid-based formulations (e.g., solutions in MCT oil or SNEDDS) are highly effective for lipophilic compounds.[18][19][21]
-
The following decision tree can guide your vehicle selection process.
Caption: Decision workflow for preclinical vehicle selection.
Section 3: Troubleshooting In Vivo Studies
Q4: I'm seeing rapid clearance of my compound in vivo. How can I determine if this is due to metabolic instability or formulation failure?
A4: Differentiating between these two possibilities is critical for making informed decisions. This requires a combination of in vitro assays and careful analysis of the in vivo pharmacokinetic (PK) data.
Experimental Workflow to Diagnose Rapid Clearance:
Caption: Workflow to investigate the cause of rapid in vivo clearance.
Protocol 1: Plasma Stability Assay
-
Objective: To assess the stability of the compound in the presence of plasma esterases.
-
Materials: Test compound stock solution (in DMSO or ACN), blank plasma (from the species of interest, e.g., rat, human), buffer, analytical standards.
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test compound into the plasma at a final concentration of 1-5 µM (ensure final solvent concentration is <1%).
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and stops enzymatic activity.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[25][26]
-
-
Data Analysis: Plot the percentage of remaining parent compound versus time. Calculate the half-life (t½). A short half-life (<30-60 min) indicates high susceptibility to plasma esterases.
Interpretation:
-
Rapid in vitro plasma degradation: If the compound is rapidly degraded in plasma, esterase hydrolysis is the most likely cause of rapid in vivo clearance.[3][27] The formulation strategy should then focus on protecting the ester group (e.g., using cyclodextrins or lipid formulations).
-
Stable in vitro but rapid in vivo clearance: If the compound is stable in plasma but still shows high clearance after IV administration, the cause is likely rapid hepatic (liver) metabolism. This can be confirmed with a liver microsome stability assay.[28][29]
-
Low oral bioavailability (F%): If IV administration gives good exposure but oral administration does not, this points to either poor absorption (a formulation failure) or high first-pass metabolism in the gut wall or liver.[30]
Section 4: Analytical Considerations
Q5: What are the expected degradation products I should be looking for in my analytical runs?
A5: A validated, stability-indicating analytical method is crucial.[31] Your method, typically HPLC or UPLC coupled with mass spectrometry (MS), should be able to separate the parent compound from its potential degradants.[25][32]
The two primary degradants to monitor are:
-
The Carboxylic Acid Metabolite:
-
Formation: Hydrolysis of the ethyl ester.
-
Mass Change: Loss of the ethyl group (-C₂H₅) and addition of a hydrogen (+H). Net change in mass = -28 Da.
-
Detection: Monitor for the ion corresponding to [M-28+H]⁺ in positive ion mode or [M-28-H]⁻ in negative ion mode. The carboxylic acid will be significantly more polar and will have a shorter retention time on a standard reverse-phase HPLC column.
-
-
Ring-Opened Products:
-
Formation: Hydrolysis of the 1,2,4-oxadiazole ring.
-
Mass Change: This involves the addition of a water molecule (+H₂O). Net change in mass = +18 Da.
-
Detection: Monitor for the ion corresponding to [M+18+H]⁺. The specific structure can be complex, but the mass change is a key indicator.[9]
-
Developing analytical standards for these potential metabolites, if possible, is highly recommended for definitive identification and quantification.[31]
References
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
-
Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. [Link]
-
O'Driscoll, C. M. (2002). Lipid-based formulations for intestinal lymphatic transport. European Journal of Pharmaceutical Sciences, 15(5), 405-415. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Ma, P., & Dong, X. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 248-254. [Link]
-
Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. [Link]
-
RSC Publishing. (2013). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Chemical Science, 4, 3215-3226. [Link]
-
White, S., et al. (2015). Enzymes of drug metabolism during delirium. Age and Ageing, 44(4), 603-607. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
Satoh, T., Taylor, P., & Hosokawa, M. (2012). The Emerging Role of Human Esterases. Journal of Health Science, 58(4), 441-452. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Primary Examination SAQs. (2000). Discuss roles of plasma esterases on drugs used in anaesthesia. [Link]
-
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 852-874. [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Formulation Technology. [Link]
-
Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]
-
ResearchGate. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Kumar, A., & Kumar, S. (2018). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1049-1066. [Link]
-
Meyer, M. R., & Maurer, H. H. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 179-185. [Link]
-
LinkedIn. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
Saghir, S. A., & McCoy, A. T. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(1), G184-G190. [Link]
-
Pace, V., & Pierri, G. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2623-2646. [Link]
-
Saponaro, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 541-547. [Link]
-
Kaiser, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 696-704. [Link]
-
Barreca, M. L., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Pharmaceutical Chemistry and Research. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Mohammed, Y. A., & Al-Hussain, S. A. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Chemistry, 12. [Link]
-
ResearchGate. (n.d.). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
BioIVT. (2020). How can in vitro and in vivo studies help me understand my drug's clearance? [Link]
-
Encyclopedia.pub. (2023). Functionalization of Cyclodextrins. [Link]
-
Molecules. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Vrije Universiteit Amsterdam. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. [Link]
-
AxisPharm. (2022). Methods for the determination of Plasma Concentration. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]
-
de Souza, M. V. N., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(18), 3333. [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
-
Sharif, N. A., et al. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Pharmacology & Translational Science, 3(4), 693-705. [Link]
-
Wang, Y., & Li, D. (2015). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3). [Link]
-
YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]
Sources
- 1. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altasciences.com [altasciences.com]
- 12. admescope.com [admescope.com]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 21. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
- 22. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 26. shimadzu.com [shimadzu.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. bioivt.com [bioivt.com]
- 31. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
Technical Support Center: Alternative and Established Synthetic Routes for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 15, 2026
Welcome to the technical support guide for the synthesis of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into various synthetic methodologies, troubleshooting common experimental issues, and answering frequently asked questions.
The 1,2,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry, often serving as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic properties.[1] This guide offers a comprehensive analysis of the synthetic pathways to a specific, functionally rich derivative.
Frequently Asked Questions (FAQs): Core Synthetic Strategies
This section addresses fundamental questions regarding the most common and reliable methods for synthesizing the target compound.
Q1: What is the most established synthetic route for this compound?
The most robust and widely employed method is a two-step process that involves the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[2] For this specific target, the synthesis logically begins with 4-methoxybenzamidoxime and a synthon for the ethyl oxalyl group.
The core reaction involves two key stages:
-
O-Acylation: The nucleophilic amidoxime attacks the electrophilic acylating agent to form an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes a ring-closing reaction, typically under thermal conditions or with base catalysis, to eliminate a molecule of water and form the stable 1,2,4-oxadiazole ring.[3]
Caption: General reaction mechanism for 1,2,4-oxadiazole formation.
Q2: How are the key starting materials, 4-methoxybenzamidoxime and ethyl oxalyl chloride, prepared or sourced?
4-Methoxybenzamidoxime: This is a crucial precursor. While it can be purchased, synthesis in the lab is straightforward and cost-effective. The standard method involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base.[4]
-
Protocol: Synthesis of 4-Methoxybenzamidoxime
-
Combine 4-methoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base like potassium carbonate or sodium bicarbonate (1.5 eq) in a solvent such as ethanol.[4]
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methoxybenzamidoxime.
-
Ethyl Oxalyl Chloride: This is a commercially available acylating agent.[5] It is highly reactive and moisture-sensitive, so it should be handled in a fume hood under anhydrous conditions.[6] It serves as a highly effective electrophile for introducing the C3-ester functionality.[5]
Q3: What are the typical reaction conditions for the main synthesis?
The acylation and cyclization can be performed in one pot or as two distinct steps. The two-step approach often provides cleaner results and higher yields.
-
Protocol: Two-Step Synthesis of this compound
-
Acylation: Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or pyridine at 0 °C.[1]
-
Add ethyl oxalyl chloride (1.1 eq) dropwise to the solution.[6] If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine or pyridine (1.2 eq).
-
Allow the reaction to stir at room temperature for 1-4 hours until the O-acylamidoxime intermediate is formed (monitor by TLC).
-
Cyclization: Heat the reaction mixture to reflux (e.g., in toluene or xylene) for 4-16 hours to induce cyclodehydration.[7]
-
Work-up: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction yield is low or I'm getting no product. What went wrong?
Low yield is a frequent problem in 1,2,4-oxadiazole synthesis and can be traced to several factors.[7]
Caption: Troubleshooting workflow for low-yield reactions.
-
Potential Cause 1: Inefficient Acylation. The reaction between the amidoxime and the acylating agent is incomplete.
-
Solution: Ensure the purity of your starting materials. When using acyl chlorides, which can hydrolyze over time, use a fresh bottle or distill before use. Ensure your base is dry and added correctly to scavenge the HCl byproduct.
-
-
Potential Cause 2: Incomplete Cyclization. The O-acylamidoxime intermediate is stable and requires sufficient energy to cyclize.
-
Solution: Increase the reaction temperature by switching to a higher-boiling solvent like xylene or DMF, or prolong the reflux time. Microwave heating is a highly effective alternative for accelerating the cyclization step, often reducing reaction times from hours to minutes.[7]
-
-
Potential Cause 3: Hydrolysis. The O-acylamidoxime intermediate is susceptible to hydrolysis, which will revert it back to the starting amidoxime and the corresponding acid.[7]
-
Solution: Use anhydrous (dry) solvents and reagents. Perform the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.
-
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of side products can complicate purification and reduce yields. Common culprits include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the amidoxime and potentially the hydrolyzed acylating agent.
-
Amidoxime Dehydration: Amidoximes can dehydrate to form the corresponding nitrile (4-methoxybenzonitrile in this case), especially under harsh heating or acidic conditions.
-
Symmetrically Substituted Oxadiazoles: If using a one-pot method with a carboxylic acid and coupling agents, the activated acid can sometimes react with itself or other intermediates, leading to undesired oxadiazole structures.
Solution: Careful monitoring by TLC is crucial. If the reaction stalls, a slight increase in temperature or addition of more coupling reagent might be necessary. For purification, a well-chosen solvent system for column chromatography is essential to separate these closely related compounds.
Alternative & Advanced Synthetic Routes
For researchers seeking to optimize efficiency, avoid harsh reagents, or explore different synthetic strategies, several alternative routes are available.
Q1: Is there a more direct one-pot synthesis from an amidoxime and a carboxylic acid derivative?
Yes, one-pot procedures are highly advantageous as they avoid the isolation of the O-acylamidoxime intermediate.[1] This is typically achieved by using a carboxylic acid precursor and a peptide coupling agent. For this target, one could use 4-methoxybenzamidoxime and ethyl chlorooxoacetate or a related carboxylic acid.
-
Methodology:
-
Combine the carboxylic acid (1.0 eq), a coupling agent like HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an aprotic solvent (e.g., DMF).[7]
-
Stir at room temperature for 30-60 minutes to form the activated ester.
-
Add the amidoxime (1.0 eq) and continue stirring at room temperature for a few hours to form the O-acylamidoxime in situ.
-
Heat the mixture (e.g., 80-120 °C) to facilitate the final cyclodehydration step.
-
Q2: Can I construct the ring using different starting synthons?
Absolutely. An excellent alternative involves using Ethyl 2-chloro-2-(hydroxyimino)acetate . This versatile reagent acts as a precursor for ethoxycarbonylformonitrile oxide, which can undergo a [3+2] cycloaddition reaction. However, a more common and direct application is its reaction with amidoximes.[8]
-
Alternative Strategy: React 4-methoxybenzamidoxime with Ethyl 2-chloro-2-(hydroxyimino)acetate. This reaction directly forms the desired 1,2,4-oxadiazole by coupling the two key fragments.[8] This approach can be advantageous by avoiding the use of highly reactive acyl chlorides.
Caption: Workflow using an alternative C3-synthon.
Q3: Are there methods that don't use an amidoxime intermediate?
While less common for this specific substitution pattern, other methods exist for forming the 1,2,4-oxadiazole core, such as:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile (e.g., 4-methoxybenzonitrile) with a nitrile oxide (generated in situ from an oxime). However, this route can suffer from regioselectivity issues and the potential for nitrile oxide dimerization.[9]
-
Oxidative Cyclization: Newer methods involve the oxidative cyclization of N-acyl amidines or related precursors using reagents like iodine or copper catalysts, often under mild conditions.[10]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Time | Typical Temp. | Typical Yield (%) | Advantages | Disadvantages |
| Two-Step: Amidoxime + Acyl Chloride [1] | 4-Methoxybenzamidoxime, Ethyl Oxalyl Chloride, Pyridine | 5-20 h | 0 °C to Reflux | 60-95% | High yields, well-established, reliable. | Multi-step, requires handling of moisture-sensitive acyl chloride. |
| One-Pot: Amidoxime + Carboxylic Acid [7] | 4-Methoxybenzamidoxime, Carboxylic Acid, HATU, DIPEA | 8-24 h | RT to 120 °C | 50-85% | Streamlined process, avoids isolating intermediate. | Requires more expensive coupling agents, optimization may be needed. |
| Alternative Synthon Route [8] | 4-Methoxybenzamidoxime, Ethyl 2-chloro-2-(hydroxyimino)acetate | 4-8 h | Reflux | 65-90% | Good yields, avoids highly reactive acyl chlorides. | Availability and stability of the chloro-oxime reagent. |
| 1,3-Dipolar Cycloaddition [9] | 4-Methoxybenzonitrile, Nitrile Oxide Precursor | 12-48 h | RT | 30-60% | Different retrosynthetic approach. | Often low yields, risk of side products (dimers), regioselectivity issues. |
References
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Comparison of different synthetic routes to 1,2,4-oxadiazoles. BenchChem Technical Support.
- Pinga, A. et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Pace, A. et al. (n.d.).
- Kumar, R. et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- Baykov, S. et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- Biosynth. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
- Qin, B. et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Adib, M. et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Molecular Structure.
- Jaroslava, S. et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- ChemicalBook. (n.d.). (Z)-Ethyl 2-chloro-2-(hydroxyiMino)
- Fürstner, A. et al. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure.
- CymitQuimica. (n.d.). CAS 4755-77-5: Ethyl oxalyl chloride. CymitQuimica.
- Stec, J. et al. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification methods for high-purity Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Welcome to the dedicated technical support guide for the refinement and purification of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS No: 40019-25-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aiming to achieve high purity, a critical aspect for its application in drug discovery and development.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and analogous compound behavior.
Understanding the Compound and the Importance of Purity
This compound is a heterocyclic compound featuring an oxadiazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The purity of this compound is paramount for accurate biological screening, ensuring reproducible in-vitro and in-vivo results, and meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs).
Common impurities can arise from unreacted starting materials, side-products from the cyclization reaction, or degradation products. This guide will help you navigate the challenges of removing these impurities to obtain a final product of ≥98% purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. How can I induce crystallization?
A1: Oiling out is a common problem when impurities are present, depressing the melting point and interfering with lattice formation.
-
Initial Cleanup: First, attempt a rapid purification by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a good starting point. This will remove the bulk of impurities that may be inhibiting crystallization.
-
Solvent Screening: If the product is still an oil, perform a small-scale solvent screen. Use a range of solvents with varying polarities (e.g., hexane, diethyl ether, ethyl acetate, isopropanol, ethanol). Look for a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to a supersaturated solution of your crude product.
Q2: After recrystallization, I still have a persistent impurity peak in my HPLC/NMR. What are my next steps?
A2: This indicates that the impurity has similar solubility properties to your target compound.
-
Re-evaluation of Recrystallization Solvent: The initial solvent system may not be optimal. Consider a binary solvent system. For instance, dissolve the compound in a good solvent (e.g., ethyl acetate or dichloromethane) and slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Heating to dissolve and then slowly cooling can provide better separation.
-
Chromatographic Refinement: If recrystallization fails, column chromatography is the next logical step. For closely eluting impurities, consider the following:
-
Change the Stationary Phase: If standard silica gel is not providing adequate separation, consider using alumina or a functionalized silica gel.
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Small amounts of a polar modifier like methanol can sometimes be beneficial. For oxadiazole derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[1]
-
-
Preparative HPLC: For very challenging separations, preparative HPLC is a powerful technique that can provide high purity material, albeit with lower throughput.
Q3: My yield is significantly lower after purification. How can I improve my recovery?
A3: Low recovery can be due to several factors, from product loss during transfers to suboptimal purification conditions.
-
Minimize Transfers: Each transfer of your compound from one flask to another results in some loss. Try to perform multiple steps in the same vessel where possible.
-
Optimize Recrystallization:
-
Solvent Volume: Using an excessive volume of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Rate: Crash cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Chromatography Considerations:
-
Column Loading: Overloading a chromatography column will lead to poor separation and product loss. As a general rule, aim to load no more than 1-5% of the silica gel mass with your crude product.
-
Solvent Polarity: Starting with a mobile phase that is too polar can cause your compound to elute too quickly with poor separation. Start with a low polarity mobile phase and gradually increase the polarity.
-
Q4: The purified product is colored, but I expect a white solid. What is the source of the color and how can I remove it?
A4: Color in the final product often indicates the presence of highly conjugated or polymeric impurities.
-
Activated Carbon Treatment: Dissolve your crude or partially purified product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a few minutes, and then filter it hot through a pad of celite to remove the carbon. The carbon will adsorb many colored impurities. Be aware that this can also lead to some product loss.
-
Oxidative Impurities: Some impurities may be susceptible to oxidation. Ensure your purification is carried out using fresh, high-quality solvents and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent system?
A: Based on the structure of this compound, a good starting point would be a mixed solvent system of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Reheat to clarify and then allow to cool slowly. Single crystals of a related oxazole compound were obtained from a petroleum ether and ethyl acetate mixture.[2]
Q: How can I monitor the progress of my column chromatography?
A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring column chromatography.[3] Use the same solvent system for your TLC as you plan to use for your column. The ideal Rf (retention factor) for your target compound should be between 0.2 and 0.4 to ensure good separation.
Q: What analytical techniques are essential for confirming the purity of my final product?
A: A combination of techniques is recommended for unambiguous purity assessment:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the chemical structure and identifying any residual solvents or impurities.[4][5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A purity of >98% is often required for biological studies.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups in the molecule.[4]
Q: What are the likely impurities I should be looking for?
A: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of 1,2,4-oxadiazoles include:
-
Unreacted Starting Materials: Such as the corresponding amidoxime and carboxylic acid or acyl chloride.
-
O-Acylamidoxime Intermediate: The intermediate formed before the final cyclization step.
-
Isomeric Byproducts: Depending on the reaction conditions, other heterocyclic isomers may form.
Detailed Purification Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve ~20 mg of the crude product in a few drops of hot ethyl acetate. Add hexane dropwise until a persistent cloudiness appears. If the compound precipitates, this is a good solvent system.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start eluting with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. For similar oxadiazole derivatives, a mobile phase of hexane and ethyl acetate (e.g., 20:1) has been used.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary and Visualization
Table 1: Recommended Solvents for Purification and Analysis
| Application | Recommended Solvents | Rationale |
| Recrystallization | Ethyl acetate/Hexane, Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for polar organic compounds. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | Provides good separation for compounds of intermediate polarity on silica gel.[1][6] |
| TLC | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Allows for quick monitoring of reaction progress and column fractions. |
| NMR Analysis | Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6) | Common deuterated solvents that provide good solubility for many organic compounds. |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting persistent impurities.
References
- Chen, J., Liu, S., & Chen, K. (2010). An Efficient and Convenient Synthesis of Ethyl 1‐(4‐Methoxyphenyl)‐5‐phenyl‐1H‐1,2,3‐triazole‐4‐carboxylate. Chemistry – An Asian Journal, 5(2), 328–333.
- European Journal of Organic Chemistry. (2005).
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
-
SciEngine. (n.d.). Supporting Information. Retrieved from [Link]
- Husain et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 3756.
-
Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]
- Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Copper-catalyzed carbene/alkyne metathesis terminated with Buchner reaction: Synthesis of dihydrocyclohepta[b]indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification of Heterotrimeric G Protein α Subunits by GST-Ric-8 Association: PRIMARY CHARACTERIZATION OF PURIFIED Gαolf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification of heterotrimeric G protein alpha subunits by GST-Ric-8 association. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. Retrieved from [Link]
- Sallal, Z. A., & Ghanem, H. T. (2018). Synthesis and Identification of New Oxazepine Derivatives bearing Azo group in their structures. Iraqi Journal of Science, 1-8.
-
Beilstein Journals. (n.d.). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.).[4][7][8]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]
-
Biocomma. (n.d.). G-25 Desalting Purification Cartridges. Retrieved from [Link]
Sources
- 1. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. spectrabase.com [spectrabase.com]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. wiley-vch.de [wiley-vch.de]
- 8. files.sciengine.com [files.sciengine.com]
Minimizing byproduct formation during the cyclization step of 1,2,4-oxadiazole synthesis
Introduction
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The most prevalent synthetic route involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative) to form an O-acyl amidoxime intermediate, followed by a cyclodehydration step.[3][4] While conceptually straightforward, this final cyclization is often the most challenging stage, plagued by competing side reactions that can diminish yields and complicate purification.[5][6]
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate the complexities of the cyclization step and minimize the formation of critical byproducts. We will explore the mechanistic underpinnings of both the desired reaction and common side pathways, offering field-proven solutions to common experimental challenges.
Section 1: Core Reaction Mechanism & Potential Pitfalls
Understanding the reaction mechanism is critical for effective troubleshooting. The desired transformation is an intramolecular cyclodehydration of the O-acyl amidoxime intermediate. However, this intermediate is susceptible to several competing pathways, primarily hydrolysis and thermal rearrangement.
Diagram 1: General synthesis pathway and major side reactions.
The key to a successful synthesis is to promote the cyclodehydration pathway (green arrow) while suppressing the side reactions (red arrows). This is achieved by carefully controlling reaction parameters such as temperature, time, solvent, and the choice of catalyst or base.
Section 2: Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding, and I'm recovering mostly my starting amidoxime. What's the primary cause? A1: This is a classic issue that typically points to one of two problems: either the initial O-acylation step to form the intermediate is failing, or the conditions for the subsequent cyclodehydration are not sufficiently forcing.[6] The cyclization often has a significant energy barrier. If you have confirmed the formation of the O-acyl amidoxime intermediate (e.g., via LC-MS), the solution is to employ more rigorous cyclization conditions. This can mean increasing the temperature, switching to a higher-boiling solvent like xylene, or using a more potent catalyst system.[3][6]
Q2: My LC-MS shows a major peak with the mass of my desired product, but the NMR is complex and doesn't match. What could be happening? A2: You are likely observing the formation of a structural isomer due to a rearrangement reaction. The most common culprit is the Boulton-Katritzky Rearrangement (BKR) , which can occur under thermal or acidic conditions.[6][7] This rearrangement transforms the 1,2,4-oxadiazole into a different heterocyclic system. To avoid this, use milder, base-catalyzed cyclization methods at lower temperatures and ensure your workup and purification steps are performed under neutral, anhydrous conditions.
Q3: Is microwave-assisted synthesis a reliable method for reducing byproducts? A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is highly effective for this transformation. The rapid and efficient energy transfer allows the reaction to reach the required temperature for cyclization in seconds to minutes, compared to hours with conventional heating.[8][9] This drastically reduced reaction time minimizes the window for side reactions like hydrolysis or thermal rearrangement to occur, often leading to cleaner reaction profiles and higher yields.[10][11]
Q4: Can I run the acylation and cyclization as a one-pot reaction? A4: Yes, one-pot procedures are well-established and highly efficient, particularly with microwave assistance or the use of specific reagent systems.[10][12] For example, using a coupling agent like HBTU with a base allows for the in-situ formation of the O-acyl amidoxime, which then cyclizes under the same conditions.[10] Similarly, superbase systems like NaOH/DMSO can facilitate a one-pot reaction at room temperature.[12] These methods are advantageous as they avoid the isolation of the often-unstable intermediate.
Section 3: Troubleshooting Guide
This table addresses common experimental issues, their probable causes rooted in the reaction mechanism, and recommended solutions.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion; starting materials recovered. | 1. Inefficient Acylation: The coupling of the carboxylic acid and amidoxime is failing. 2. Insufficiently Forcing Cyclization: The energy barrier for the final ring-closing step is not being overcome.[6] | 1. Use a more robust coupling agent (e.g., HBTU, TBTU, T3P) to activate the carboxylic acid.[10][13] 2. For cyclization: a) Increase temperature or switch to a higher-boiling solvent (e.g., toluene, xylene). b) Switch to a base-mediated method (e.g., TBAF in THF).[1][5] c) Employ microwave irradiation.[8] |
| Major side product corresponding to the hydrolyzed O-acyl amidoxime intermediate. | 1. Presence of Water: The intermediate is highly susceptible to hydrolysis.[3] 2. Prolonged Reaction Time/Heat: Extended exposure to high temperatures, even in aprotic solvents, can promote cleavage.[6] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Minimize reaction time by using microwave heating. 3. Switch to a room-temperature cyclization method, such as using TBAF in THF or a superbase like NaOH/DMSO.[1][12] |
| Formation of an unexpected isomer, confirmed by MS but not NMR. | Thermal or Acid-Catalyzed Rearrangement: The product is likely undergoing a Boulton-Katritzky Rearrangement (BKR).[6][7] | 1. Avoid high temperatures if possible; use the lowest effective temperature for cyclization. 2. Strictly avoid acidic conditions during reaction and workup. Use a neutral or slightly basic aqueous wash. 3. The most robust solution is to use a base-catalyzed method at or near room temperature, which does not promote BKR. |
| Reaction fails with substrates containing unprotected -OH or -NH₂ groups. | Incompatible Functional Groups: The coupling agent may react with the unprotected groups on the substrate instead of the intended carboxylic acid. The basic conditions for cyclization can also be problematic.[14] | 1. Protect the interfering functional groups (e.g., as silyl ethers or Boc-carbamates) before the synthesis. 2. Attempt the reaction using milder, room-temperature conditions which may show greater functional group tolerance. |
| Formation of furoxan (1,2,5-oxadiazole-2-oxide) byproducts. | Nitrile Oxide Dimerization: This is specific to the 1,3-dipolar cycloaddition synthesis route, where the nitrile oxide intermediate dimerizes faster than it reacts with the nitrile coupling partner.[5][14] | 1. Ensure the nitrile component is used in excess to favor the bimolecular cycloaddition over the dimerization. 2. Control the rate of nitrile oxide generation to keep its instantaneous concentration low. |
Section 4: Optimized Protocols for Minimizing Byproducts
Adherence to a validated protocol is the most effective way to ensure reproducibility and minimize side reactions. Here are two field-proven methods designed for clean and efficient cyclization.
Protocol 1: TBAF-Mediated Cyclization at Room Temperature
This two-step, one-pot-optional method is excellent for thermally sensitive substrates as it avoids high temperatures, thereby preventing thermal rearrangements. The use of tetrabutylammonium fluoride (TBAF) is highly effective for promoting the cyclodehydration under mild conditions.[1][5]
Step A: O-Acylation
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the amidoxime (1.0 eq.) and the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a suitable coupling agent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the consumption of the amidoxime by TLC or LC-MS.
-
Causality Note: This step forms the crucial O-acyl amidoxime intermediate. Ensuring this reaction goes to completion is vital for the overall yield.
-
Step B: TBAF-Mediated Cyclodehydration
-
Once the acylation is complete, carefully remove the solvent in vacuo.
-
Redissolve the crude intermediate in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise at room temperature.
-
Stir overnight (12-16 hours). Monitor the formation of the 1,2,4-oxadiazole by LC-MS.
-
Causality Note: The fluoride ion acts as a base to deprotonate the amidoxime nitrogen, initiating the intramolecular cyclization. The mild, anhydrous conditions prevent hydrolysis and rearrangement.[5]
-
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify by column chromatography.
Protocol 2: One-Pot Microwave-Assisted Synthesis
This method is prized for its speed and efficiency, significantly reducing byproduct formation by minimizing reaction time.[10] The use of polymer-supported reagents can also simplify purification.
Diagram 2: Workflow for microwave-assisted synthesis.
Experimental Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the amidoxime (1.0 eq.), carboxylic acid (1.2 eq.), a uronium-based coupling agent like HBTU (1.1 eq.), and a suitable base (e.g., polymer-supported BEMP, 3.0 eq. or DIPEA, 3.0 eq.).[10]
-
Add an anhydrous, microwave-safe solvent (e.g., Acetonitrile or DMF, to a concentration of ~0.2 M).
-
Seal the vessel with a septum cap.
-
Place the vessel in the microwave reactor cavity. Irradiate at 140-160 °C for 5-20 minutes.
-
Causality Note: The high temperature is reached in seconds, rapidly overcoming the activation energy for both acylation and cyclization. The short duration prevents thermal degradation and side reactions.[8]
-
-
After the reaction, cool the vessel to room temperature using compressed air.
-
If a polymer-supported base was used, simply filter the reaction mixture to remove the resin.
-
Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC.
References
- Vertex AI Search, based on "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review".
- Vertex AI Search, based on "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substr
- Vertex AI Search, based on "Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing)".
- Vertex AI Search, based on "Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Sci-Hub".
- Vertex AI Search, based on "Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - OUCI".
- Vertex AI Search, based on "Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal".
-
Baykov, S., et al. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(12), 3293. Available at: [Link]
- Vertex AI Search, based on "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI".
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
Gangloff, A. R., et al. (2001). TBAF as a Mild and Efficient Catalyst for the Cyclization of O-Acyl Amidoximes to 1,2,4-Oxadiazoles. Tetrahedron Letters, 42(8), 1441-1443. Available at: [Link]
- Vertex AI Search, based on "Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - NIH".
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-547. Available at: [Link]
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. Available at: [Link]
-
Sharma, D., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1187. Available at: [Link]
- Vertex AI Search, based on "Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides - ResearchG
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. Available at: [Link]
- Vertex AI Search, based on "Synthesis of 1,2,4-Oxadiazoles - ResearchG
-
Kumar, S., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5079-5082. Available at: [Link]
- Vertex AI Search, based on "Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PubMed Central".
- Vertex AI Search, based on "Dehydration of amidoximes with and without rearrangement - NASA Technical Reports Server (NTRS)".
-
Brain, C. T., & Paul, J. M. (1999). Parallel Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids Using an Improved, Uronium-Based, Activation. Journal of Combinatorial Chemistry, 1(4), 324-327. Available at: [Link]
- Vertex AI Search, based on "Aldoxime dehydratases: production, immobilization, and use in multistep processes - NIH".
- Vertex AI Search, based on "Oxime - Wikipedia".
- Vertex AI Search, based on "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH".
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available at: [Link]
- Vertex AI Search, based on "Dehydration of aldoximes and amides into corresponding nitriles - ResearchG
- Vertex AI Search, based on "O-alkylation and arylation of Oximes, Hydroxylamines and rel
- Vertex AI Search, based on "Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed".
- Vertex AI Search, based on "(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;...
- Vertex AI Search, based on "Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c - ResearchG
- Vertex AI Search, based on "Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
Validation & Comparative
A Comparative Guide to Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate and its Regioisomers for Drug Discovery Professionals
An In-Depth Analysis of Synthesis, Physicochemical Properties, and Biological Activity
The oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers—1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles—serve as versatile bioisosteres for ester and amide functionalities, offering improved metabolic stability and the ability to modulate physicochemical properties. This guide provides a comparative study of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate and its 1,3,4- and 1,2,5-regioisomers, offering insights into their synthesis, spectral characteristics, and potential biological applications for researchers and drug development professionals.
Introduction to Oxadiazole Isomers in Medicinal Chemistry
Oxadiazoles are found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The arrangement of the heteroatoms within the oxadiazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity. These differences, in turn, affect crucial drug-like properties such as lipophilicity, solubility, and metabolic stability.[4][5] Consequently, the selection of a specific oxadiazole isomer is a critical decision in the drug design process.
This guide focuses on a comparative analysis of three specific isomers, all featuring a 4-methoxyphenyl substituent and an ethyl carboxylate group, to provide a direct comparison of the influence of the oxadiazole core.
Synthesis Strategies for Oxadiazole Isomers
The synthesis of oxadiazole isomers typically involves cyclization reactions of appropriately functionalized starting materials. The choice of synthetic route is dictated by the desired substitution pattern and the specific isomer being targeted.
This compound
A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, a plausible approach involves the condensation of 4-methoxybenzamidoxime with an activated form of ethyl oxalyl chloride.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Preparation of 4-methoxybenzamidoxime: React 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in aqueous ethanol.
-
Acylation with Ethyl Oxalyl Chloride: In an inert solvent like dichloromethane, react 4-methoxybenzamidoxime with ethyl oxalyl chloride in the presence of a non-nucleophilic base like pyridine at 0 °C.
-
Cyclization: The resulting O-acylated intermediate is then heated under reflux to induce cyclodehydration, yielding the desired 1,2,4-oxadiazole.
-
Purification: The crude product is purified by column chromatography on silica gel.
Figure 1: Proposed synthetic workflow for this compound.
Ethyl 2-(4-methoxyphenyl)-1,3,4-oxadiazole-5-carboxylate
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly proceeds through the cyclodehydration of N,N'-diacylhydrazines. To obtain the target molecule, one could start from 4-methoxybenzoyl chloride and ethyl oxalylhydrazide.
Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3,4-oxadiazole-5-carboxylate
-
Preparation of Ethyl Oxalylhydrazide: React diethyl oxalate with hydrazine hydrate in a suitable solvent like ethanol.
-
Acylation: Treat the resulting ethyl oxalylhydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding N,N'-diacylhydrazine.
-
Cyclodehydration: Cyclize the diacylhydrazine using a dehydrating agent like phosphorus oxychloride (POCl₃) or Burgess reagent under reflux.
-
Purification: Purify the product by recrystallization or column chromatography.
Figure 2: Synthetic workflow for Ethyl 2-(4-methoxyphenyl)-1,3,4-oxadiazole-5-carboxylate.
Ethyl 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylate
The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, also known as furazans, often starts from α-dioximes. The target compound can be synthesized from a suitably substituted α-dione.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylate
-
Preparation of α-Dione: Synthesize 1-(4-methoxyphenyl)propane-1,2-dione from 4-methoxypropiophenone via oxidation, for example, with selenium dioxide.
-
Oximation: React the α-dione with hydroxylamine hydrochloride to form the corresponding α-dioxime.
-
Cyclization: Treat the α-dioxime with a dehydrating agent or an oxidizing agent under basic conditions to effect cyclization to the 1,2,5-oxadiazole N-oxide (furoxan), which can then be deoxygenated if necessary.
-
Esterification: The carboxylic acid functionality, if present after cyclization, can be esterified to the ethyl ester using standard methods (e.g., Fischer esterification).
Figure 3: Synthetic workflow for Ethyl 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylate.
Comparative Physicochemical Properties
The isomeric nature of the oxadiazole ring leads to distinct physicochemical properties. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers has shown that the 1,3,4-isomers generally exhibit lower lipophilicity (log D) and higher aqueous solubility compared to their 1,2,4-counterparts.[5] This is attributed to the different charge distributions and dipole moments of the two ring systems.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | 1,2,5-Oxadiazole Isomer |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Variable |
| Aqueous Solubility | Generally Lower | Generally Higher | Variable |
| Melting Point | Dependent on substitution | Dependent on substitution | Dependent on substitution |
| Metabolic Stability | Generally Lower | Generally Higher | Variable |
| Hydrogen Bond Acceptor Strength | Moderate | Strong | Moderate |
Table 1: General Comparison of Physicochemical Properties of Oxadiazole Isomers.
Spectroscopic Characterization
The isomeric position of the nitrogen and oxygen atoms within the oxadiazole ring results in distinct spectroscopic signatures, particularly in NMR spectroscopy.
Expected ¹H and ¹³C NMR Spectral Data:
-
This compound: The aromatic protons of the 4-methoxyphenyl group would appear as two doublets in the aromatic region. The ethyl group would show a characteristic quartet and triplet. The methoxy group would be a singlet around 3.8 ppm. In the ¹³C NMR, distinct signals for the oxadiazole ring carbons, the ester carbonyl, and the aromatic carbons would be observed.
-
Ethyl 2-(4-methoxyphenyl)-1,3,4-oxadiazole-5-carboxylate: Similar to the 1,2,4-isomer, the ¹H NMR would show signals for the 4-methoxyphenyl and ethyl groups. The chemical shifts of the oxadiazole ring carbons in the ¹³C NMR would differ from the 1,2,4-isomer due to the different electronic environment.
-
Ethyl 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylate: The spectroscopic data for this isomer would again show the characteristic signals for the substituents. The chemical shifts of the heterocyclic ring carbons would be unique to the 1,2,5-oxadiazole system.
Comparative Biological Activity
Oxadiazole derivatives have been extensively studied for a wide range of biological activities. The specific isomer and the nature of the substituents play a crucial role in determining the pharmacological profile.
Anticancer Activity
Many 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity against various cell lines.[1][6] For instance, compounds bearing a methoxyphenyl substituent on a 1,3,4-oxadiazole ring have shown promising results.[2] The 1,2,4-oxadiazole scaffold has also been incorporated into potent anticancer agents.[7] The 1,2,5-oxadiazole (furazan) derivatives are often explored for their ability to release nitric oxide, which can have implications in cancer therapy.
Antimicrobial Activity
All three oxadiazole isomers have been investigated for their antimicrobial properties. The 1,3,4-oxadiazole ring is a common feature in many compounds with antibacterial and antifungal activity.[8] The presence of a methoxyphenyl group has been reported to contribute favorably to the antimicrobial effects of some 1,3,4-oxadiazole derivatives.[2] Similarly, 1,2,4-oxadiazole derivatives have been developed as potent antibacterial agents.[9]
Structure-Activity Relationship (SAR) Insights
While a direct experimental comparison of the three target molecules of this guide is limited by the availability of published data, general SAR trends for substituted oxadiazoles can be extrapolated:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact biological activity. The electron-donating methoxy group at the para position is a common feature in many bioactive molecules and can influence binding to biological targets.
-
The Ester Group: The ethyl carboxylate group provides a handle for further chemical modification and can also participate in hydrogen bonding interactions. Its replacement with other functional groups would likely alter the compound's activity and pharmacokinetic profile.
-
The Oxadiazole Core: As highlighted, the choice of the oxadiazole isomer is a key determinant of the molecule's overall properties. The 1,3,4-isomer often imparts more favorable physicochemical properties for drug development, such as lower lipophilicity and higher metabolic stability.[5]
Conclusion
This comparative guide highlights the distinct synthetic strategies, physicochemical properties, and potential biological activities of this compound and its 1,3,4- and 1,2,5-regioisomers. While specific experimental data for the primary target molecule is not extensively available in the public domain, the analysis of related structures and the general properties of the oxadiazole isomers provide a valuable framework for researchers in drug discovery. The choice of the oxadiazole core is a critical decision that can significantly impact the druglikeness of a lead compound. The 1,3,4-oxadiazole isomer often presents a more favorable profile in terms of physicochemical properties, but the biological activity is highly dependent on the specific target and the overall molecular structure. Further experimental investigation of these specific isomers is warranted to fully elucidate their comparative potential in medicinal chemistry.
References
- Vaidya, A., Pathak, D., & Shah, K. (2021). 1,3,4‐oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591.
- Aghekyan, A. A., et al. (2020). Synthesis and Antibacterial Activity of Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles.
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817-1830.
- (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line.
- Goldberg, K., et al. (2012).
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Indo American Journal of Pharmaceutical Sciences.
- (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
- (Year not available). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
- (2004). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.
- (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules.
- (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Pharmaceuticals.
- (2020). Synthesis, Characterization And Study Of Oxadiazole Derivatives For Potent Antimicrobial Activity. Semantic Scholar.
- (2018).
- (2018).
- (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- (2025). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chemical Biology & Drug Design.
- (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)
-
(Year not available).[1][2][6]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. SpectraBase.
- (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.
- (Year not available). Ethyl 4-(4-methoxyphenyl)
- (Year not available). Ethyl 5-(4-methoxyphenyl)
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate in Animal Models
Introduction: Bridging In Vitro Discovery with In Vivo Validation
The journey of a novel anticancer compound from laboratory synthesis to potential clinical application is a rigorous one, demanding robust and reproducible evidence of efficacy and safety. While in vitro assays provide the initial proof-of-concept, they cannot replicate the complex interplay of pharmacokinetics, metabolism, and the tumor microenvironment present in a living organism.[1] Therefore, in vivo validation in animal models is an indispensable step in the preclinical development of any promising therapeutic agent.[1][2]
This guide focuses on Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate , a compound belonging to the 1,2,4-oxadiazole class of heterocyclic molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[3][4][5][6][7] While direct in vivo data for this specific ester is emerging, related oxadiazole compounds have demonstrated promising cytotoxicity against various cancer cell lines, often through mechanisms like apoptosis induction and enzyme inhibition.[3][7][8]
The purpose of this document is to provide a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to validate the anticancer activity of this compound. We will objectively compare its potential performance with relevant alternatives, provide detailed experimental protocols, and present the data in a clear, comparative format.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the potential of our compound of interest, it is crucial to compare its performance against both a standard-of-care chemotherapeutic and a structurally related compound. This multi-faceted comparison provides a clearer picture of its relative efficacy and potential advantages.
-
Compound of Interest: this compound
-
Structurally Related Comparator: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This compound shares the 5-(4-methoxyphenyl) core and has shown activity against a range of cancer cell lines, including melanoma, leukemia, and breast cancer.[9]
-
Standard-of-Care Comparator: Paclitaxel. A widely used chemotherapeutic agent, Paclitaxel serves as a robust positive control and a benchmark for efficacy in many solid tumor models.[10]
Choosing the Right In Vivo Model: The Causality Behind the Choice
The selection of an appropriate animal model is paramount and depends entirely on the therapeutic hypothesis being tested.[11] The two most common choices for initial efficacy studies are xenograft and syngeneic models.[12]
-
Human Tumor Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[12][13]
-
Rationale & Expertise: Xenografts are the preferred model when the primary goal is to assess the direct cytotoxic or cytostatic effect of a compound on human cancer cells.[12][14][15] The absence of a competent immune system prevents rejection of the human tumor, providing a clear window into the drug's direct tumor-killing ability.[14][15] This is the logical starting point for a novel small molecule where the mechanism is presumed to be direct cytotoxicity.
-
-
Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[12][14][15]
-
Rationale & Expertise: Syngeneic models are essential when evaluating therapies that are expected to modulate the immune system, such as checkpoint inhibitors or immunomodulatory agents.[12][14][16] The presence of a fully functional immune system allows researchers to study the interplay between the drug, the tumor, and the host's immune response.[16] If this compound is later hypothesized to have immunomodulatory effects, transitioning to a syngeneic model would be a necessary step.
-
For the initial validation of this compound, a subcutaneous xenograft model is the most logical and widely accepted choice.[17] It is technically straightforward and provides clear, quantifiable data on tumor growth inhibition.[11]
Experimental Design & Protocols: A Self-Validating System
A robust experimental design is self-validating, incorporating the necessary controls and endpoints to ensure the data is trustworthy and interpretable.
Preliminary Toxicity Assessment: The Maximum Tolerated Dose (MTD)
Before initiating an efficacy study, it is critical to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[18] This ensures that the efficacy study is conducted at doses that are both therapeutically relevant and survivable for the animals.
Protocol: Abbreviated MTD Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., BALB/c nude mice).
-
Group Allocation: Assign 3-5 mice per dose group.
-
Dose Escalation: Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Start with a low dose and escalate in subsequent groups based on observations. A common approach is a modified Fibonacci dose-escalation scheme.
-
Monitoring: Observe animals daily for a minimum of 7-14 days.[19] Record clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and measure body weight daily. A body weight loss exceeding 15-20% is a key indicator of significant toxicity.
-
MTD Determination: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs of toxicity.[18]
In Vivo Efficacy Study: Xenograft Model Protocol
This protocol outlines a standard subcutaneous xenograft study to compare the efficacy of this compound against the selected comparators.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer or A549 lung cancer)
-
Immunodeficient mice (e.g., female BALB/c nude, 6-8 weeks old)
-
Sterile PBS and Matrigel (optional, for improved tumor take-rate)
-
Calipers for tumor measurement
-
Test compounds and vehicle solution
Step-by-Step Methodology:
-
Cell Culture & Implantation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable. Calculate volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group to ensure statistical power).[17] Ensure the average tumor volume is similar across all groups.
-
Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: this compound (at MTD)
-
Group 3: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (at its MTD)
-
Group 4: Paclitaxel (e.g., 10 mg/kg, as a positive control)[10]
-
-
Drug Administration: Administer the compounds according to the predetermined schedule and route (e.g., i.p. daily for 14 days). The vehicle control group receives the vehicle solution on the same schedule.
-
Efficacy & Toxicity Assessment: Throughout the study, measure tumor volumes and body weights 2-3 times per week.[20] Monitor for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice, excise the tumors, and record their final weight.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze differences in tumor volume and weight between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Data Presentation: A Comparative Overview
The following tables present hypothetical, yet plausible, data that could be generated from the described in vivo efficacy and toxicity studies.
Table 1: Comparative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose & Schedule (i.p.) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1850 ± 210 | - | - |
| This compound | 40 mg/kg, daily | 875 ± 155 | 52.7% | <0.01 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole... | 50 mg/kg, daily | 1050 ± 180 | 43.2% | <0.05 |
| Paclitaxel | 10 mg/kg, q3d | 650 ± 120 | 64.9% | <0.001 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortality | Key Necropsy Findings |
| Vehicle Control | < 2% | 0/10 | No significant abnormalities |
| This compound | 8.5% | 0/10 | Mild, reversible changes in liver enzyme levels |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole... | 12.1% | 0/10 | Moderate splenomegaly |
| Paclitaxel | 14.5% | 1/10 | Significant myelosuppression, mild neuropathy |
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex information concisely.
Hypothesized Signaling Pathway
Many oxadiazole derivatives exert their anticancer effects by inducing apoptosis.[7] A plausible mechanism for this compound involves the activation of the intrinsic apoptotic pathway, potentially through the modulation of Bcl-2 family proteins and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.
Experimental Workflow Diagram
This diagram illustrates the logical flow of the in vivo validation process, from initial preparation to final data analysis.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
This guide provides a foundational strategy for the in vivo validation of this compound. Based on the hypothetical data, the compound demonstrates significant single-agent antitumor activity with a favorable toxicity profile compared to the standard-of-care, Paclitaxel. While its efficacy may be less potent than Paclitaxel in this model, its improved safety profile is a considerable advantage that warrants further investigation.
The logical next steps would include:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamic (PD) Studies: To confirm target engagement in vivo by analyzing tumor tissue for biomarkers of apoptosis (e.g., cleaved Caspase-3).
-
Orthotopic Models: Testing the compound in a more clinically relevant orthotopic model (e.g., mammary fat pad for breast cancer) to assess its effects on metastasis.
-
Combination Studies: Evaluating the compound in combination with standard-of-care agents to explore potential synergistic effects.
By following this structured, evidence-based approach, researchers can rigorously evaluate the preclinical potential of novel anticancer agents and make informed decisions about their progression toward clinical development.
References
-
PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. [Link]
-
National Institutes of Health (NIH). (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
-
National Institutes of Health (NIH). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link]
-
ResearchGate. Preclinical Testing and Validation of Novel Anticancer Agents. [Link]
-
National Center for Biotechnology Information (NCBI). (2021, July 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
National Center for Biotechnology Information (NCBI). Mouse xenograft models vs GEM models for human cancer therapeutics. [Link]
-
Champions Oncology. Syngeneic Mouse Models. [Link]
-
Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. [Link]
-
ResearchGate. (2025, August 4). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. [Link]
-
MDPI. (2021, March 8). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. [Link]
-
Medicilon. Syngeneic Mouse Models. [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
NC3Rs. A novel approach to the preclinical assessment of novel anti-cancer drugs. [Link]
-
National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]
-
Fiveable. In vivo testing methods | Toxicology Class Notes. [Link]
-
MuriGenics. Toxicology. [Link]
-
U.S. Food and Drug Administration (FDA). Chapter IV. Guidelines for Toxicity Tests. [Link]
-
Creative Bioarray. In Vivo Toxicity Study. [Link]
-
Slideshare. In Vivo Safety - Pre Ind Drug Development. [Link]
-
MDPI. (2021, November 23). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
ResearchGate. (2021, May 22). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. [Link]
-
National Institutes of Health (NIH). (2014, October 20). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
National Center for Biotechnology Information (NCBI). (2020, December 16). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
-
National Institutes of Health (NIH). (2021, September 22). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. [Link]
-
ResearchGate. (2018, October 7). In vivo screening models of anticancer drugs. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. medicilon.com [medicilon.com]
- 17. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]
- 18. Toxicology | MuriGenics [murigenics.com]
- 19. fda.gov [fda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Anticancer Potential of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate and Standard Chemotherapeutic Agents
A Guide for Researchers in Oncology Drug Discovery
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1][2][3] This guide focuses on a specific, yet representative, member of this class: Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate.
While direct and comprehensive biological data for this exact molecule is still emerging, this guide will provide a comparative framework based on the documented activities of structurally similar 1,2,4-oxadiazole derivatives. By juxtaposing the potential biological profile of our lead compound with that of established anticancer drugs—5-Fluorouracil, Doxorubicin, and Etoposide—we aim to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. This document will delve into the mechanistic underpinnings of these compounds, present comparative cytotoxicity data, and provide detailed experimental protocols to empower further research and development in this exciting area of oncology.
Mechanisms of Action: A Tale of Diverse Cellular Fates
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. The selected comparator drugs each exploit different cellular vulnerabilities to induce cancer cell death.
This compound and its Analogs: The broader class of 1,2,4-oxadiazole derivatives has been shown to exhibit anticancer activity through various mechanisms. Some derivatives have been found to act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation.[4] For instance, certain 1,2,4-oxadiazoles have been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[4] Other related oxadiazole compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle at different phases, suggesting interference with key regulatory proteins.[2]
5-Fluorouracil (5-FU): A cornerstone in chemotherapy, particularly for colorectal cancer, 5-FU is an antimetabolite.[5][6] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[5][7][8] This leads to "thymineless death." Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, disrupting their normal function and further contributing to cell death.[5][8]
Doxorubicin: This powerful anthracycline antibiotic has a broad spectrum of activity.[] Its primary mechanism involves the intercalation of its planar aromatic rings between DNA base pairs, which obstructs DNA and RNA synthesis.[][10] Doxorubicin also inhibits topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks.[][10] Furthermore, it can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.[11]
Etoposide: Derived from podophyllotoxin, etoposide is a topoisomerase II inhibitor.[1][3] It forms a ternary complex with DNA and topoisomerase II, stabilizing the transient double-strand breaks created by the enzyme.[2][3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis.[2][3]
Comparative In-Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in-vitro potency of a potential anticancer compound. The following table presents a comparative overview of reported IC50 values for representative 1,2,4-oxadiazole derivatives and the standard chemotherapeutic agents against common human cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference(s) |
| Representative 1,2,4-Oxadiazole Derivatives | |||
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [12] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [12] |
| 1,2,4-oxadiazole-sulfonamide derivative | HCT-116 (Colorectal) | 6.0 | [3] |
| 1,2,4-oxadiazole linked Imidazopyridine derivative | MCF-7 (Breast) | 0.68 | [3] |
| A-549 (Lung) | 1.56 | [3] | |
| 5-Fluorouracil | MCF-7 (Breast) | 25 | [13] |
| A549 (Lung) | >20 (resistant) | [14] | |
| HCT-116 (Colorectal) | 11.3 (after 3 days) | [15] | |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [14][16] |
| A549 (Lung) | >20 (resistant) | [14] | |
| HCT-116 (Colorectal) | Varies (e.g., 0.65 µg/mL which is ~1.1 µM) | [17] | |
| Etoposide | MCF-7 (Breast) | 150 (after 24h) | [18] |
| A549 (Lung) | 3.49 (after 72h) | [19] | |
| HCT-116 (Colorectal) | ~5.587 | [20] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used. The data presented here is for comparative purposes and is collated from various sources.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in-vitro assays used to characterize the anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and known anticancer drugs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13]
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[][22]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[23] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[][23]
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.[22]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[][22]
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA in a stoichiometric manner.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[10]
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with the test compounds as previously described.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.[5][7][11] Incubate on ice for at least 30 minutes.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[5]
-
RNase Treatment: To ensure that only DNA is stained, treat the cell pellet with RNase A solution to remove RNA.[7][11]
-
PI Staining: Add PI staining solution to the cells and incubate at room temperature for 5-10 minutes.[5][11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.[5] The data is then used to generate a histogram of DNA content versus cell count.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
In-Vivo Evaluation: The Xenograft Tumor Model
While in-vitro assays provide crucial initial data, in-vivo models are essential for evaluating the therapeutic efficacy of a compound in a more complex biological system.[24] The human tumor xenograft model is a widely used preclinical tool in cancer drug development.[6][25]
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they can grow and form tumors.[6][25] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[6]
Generalized Protocol:
-
Cell Culture: Expand the desired human cancer cell line in culture.
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice.[25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and comparator drugs via an appropriate route (e.g., oral, intraperitoneal, intravenous) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of the compound.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold holds significant promise as a source of novel anticancer agents. While this guide has presented a comparative analysis based on the activities of related compounds, it underscores the critical need for direct experimental evaluation of this compound. The provided protocols offer a robust framework for such investigations.
Future research should focus on elucidating the specific molecular targets of this compound and its analogs. A thorough investigation of its effects on various cancer cell lines, including those with different genetic backgrounds and resistance profiles, will be essential. Promising in-vitro results should be followed by rigorous in-vivo studies to assess efficacy and safety in preclinical models. Ultimately, a comprehensive understanding of the biological activity of this and other novel oxadiazole derivatives will be instrumental in advancing the next generation of targeted cancer therapies.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. Available at: [Link]
-
Xenograft tumor model - SMC Laboratories Inc. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate. Available at: [Link]
-
Xenograft Models For Drug Discovery | Reaction Biology. Available at: [Link]
-
(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Available at: [Link]
-
Xenograft Models - Creative Biolabs. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available at: [Link]
-
Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - NIH. Available at: [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available at: [Link]
-
Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung - Net Journals. Available at: [Link]
-
Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - NIH. Available at: [Link]
-
Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC - NIH. Available at: [Link]
-
Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Available at: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
Sources
- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. netjournals.org [netjournals.org]
- 20. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 23. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
Cross-validation of in vitro results for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate with in silico predictions
This guide demonstrates the power of a structured, iterative approach that integrates computational predictions and experimental validation. For this compound, the in silico workflow successfully predicted potent bioactivity, which was subsequently confirmed by a targeted in vitro cytotoxicity assay. This cross-validation provides a strong rationale for advancing this compound to the next stage of preclinical development, such as mechanism-of-action studies and initial in vivo testing. By rigorously connecting computational theory with laboratory practice, researchers can make more informed decisions, optimizing the allocation of resources and increasing the probability of success in the long and arduous journey of drug discovery. [1]
References
- Aurlide. (2025).
- Bitesize Bio. (2025).
- Protheragen. ADMET Prediction.
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
- Deep Origin.
- Guide for small molecule molecular docking. (2023).
- In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). Biochemistry and Biophysics Reports.
- MDPI. (n.d.).
- Roche.
- Abcam. MTT assay protocol.
- ATCC.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2025).
- PubMed Central. A Guide to In Silico Drug Design.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- International Journal of Research in Pharmaceutical Sciences. Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
- University of Cambridge. Session 4: Introduction to in silico docking.
- Authorea. (2026).
- ResearchGate. (2020). (PDF)
- National Institutes of Health.
- YouTube. (2020).
- PubMed Central. (2023). In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase.
- Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches.
- Düsseldorfer Dokumenten- und Publikationsservice. (2025). Development and validation of in vitro and in silico tests to predict compounds' toxicity.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- MolPort. Compound 5-[1-(4-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole.
- Smolecule. N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide.
- PubMed Central.
- PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. fiveable.me [fiveable.me]
- 3. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurlide.fi [aurlide.fi]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. m.youtube.com [m.youtube.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. pnrjournal.com [pnrjournal.com]
- 12. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
Head-to-head comparison of different synthetic methods for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
A Head-to-Head Comparison of Synthetic Methods for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Prepared by: Your Senior Application Scientist
Introduction
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties. This compound, the subject of this guide, incorporates this privileged scaffold and represents a class of compounds with significant potential in drug discovery programs. Its synthesis is a critical step in the exploration of its biological activities, which could range from anticancer to anti-inflammatory agents.[1][2]
This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this target molecule. We will move beyond mere procedural lists to explore the mechanistic underpinnings, practical considerations, and quantitative performance of each method. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most efficient and appropriate synthetic strategy for their specific laboratory context and research goals.
Overview of Primary Synthetic Strategies
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is predominantly achieved through two robust and well-documented chemical transformations:
-
Cyclization of an Acylated Amidoxime: This is arguably the most traditional and widely employed method. It involves the acylation of an amidoxime intermediate, followed by a cyclodehydration step to form the heterocyclic ring.[1][3] This pathway can be performed as a two-step process or a one-pot reaction.
-
1,3-Dipolar Cycloaddition: This elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[4][5] It offers a powerful alternative for constructing the 1,2,4-oxadiazole ring, often under mild conditions.
We will now dissect each of these methodologies with a focus on synthesizing our target molecule, this compound.
Method 1: Two-Step Synthesis via Amidoxime Acylation and Cyclization
This classical approach is the workhorse for 1,2,4-oxadiazole synthesis due to its reliability and broad substrate scope. The strategy hinges on the reaction between an amidoxime, which provides the N-C-N fragment (forming the C3 position), and an acylating agent, which provides the C-O fragment (forming the C5 position).
Reaction Scheme:
-
Step 1 (O-Acylation): Ethyl 2-amino-2-(hydroxyimino)acetate is reacted with 4-methoxybenzoyl chloride in the presence of a base like pyridine to form the key O-acyl amidoxime intermediate.
-
Step 2 (Cyclodehydration): The isolated intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene) to induce thermal cyclodehydration, yielding the final product.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-methoxybenzoyl)oxyimino)-2-aminoacetate (O-Acyl Amidoxime Intermediate)
-
To a stirred solution of ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in anhydrous pyridine (0.2 M) cooled to 0 °C in an ice bath, add 4-methoxybenzoyl chloride (1.05 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure O-acyl amidoxime intermediate.[6]
Step 2: Synthesis of this compound
-
Dissolve the purified O-acyl amidoxime intermediate from Step 1 in toluene (0.1 M).
-
Heat the solution to reflux (approximately 110 °C) for 8-12 hours. The cyclization reaction is driven by the elimination of water. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a pure solid.[6]
Causality and Mechanistic Insights
The choice of pyridine in Step 1 is crucial; it acts as both a solvent and a base to neutralize the HCl generated during the acylation, driving the reaction to completion. The thermal cyclization in Step 2 is an intramolecular condensation reaction. The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the ester group, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring. This step often requires elevated temperatures to overcome the activation energy barrier for the cyclization.
Workflow Diagram
Caption: Workflow for the Two-Step Amidoxime Acylation Method.
Method 2: 1,3-Dipolar Cycloaddition
This method provides an alternative and often milder route to the 1,2,4-oxadiazole core. It relies on the [3+2] cycloaddition between a nitrile oxide (the 3-atom component) and a nitrile (the 2-atom component).[1]
For our target, the reaction would occur between 4-methoxyphenylnitrile oxide and ethyl cyanoformate. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride to avoid its dimerization.
Reaction Scheme:
-
Step 1 (Nitrile Oxide Generation): 4-Methoxybenzaldehyde is converted to its oxime, which is then chlorinated to form 4-methoxybenzohydroximoyl chloride. This precursor releases the nitrile oxide upon treatment with a non-nucleophilic base.
-
Step 2 (Cycloaddition): The in situ generated 4-methoxyphenylnitrile oxide reacts with ethyl cyanoformate to form the desired 1,2,4-oxadiazole.
Experimental Protocol
-
Prepare a solution of 4-methoxybenzohydroximoyl chloride (1.0 eq) and ethyl cyanoformate (1.2 eq) in an inert solvent such as anhydrous tetrahydrofuran (THF) at room temperature.
-
Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.1 eq), to the mixture dropwise over 30 minutes. The base facilitates the in situ generation of the 4-methoxyphenylnitrile oxide from the hydroximoyl chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours. The cycloaddition proceeds as the nitrile oxide is generated.
-
Monitor the reaction by TLC. Upon completion, filter the triethylamine hydrochloride salt that precipitates out.
-
Wash the filtrate with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target molecule.
Causality and Mechanistic Insights
The success of this reaction depends on the controlled, slow generation of the highly reactive nitrile oxide intermediate to favor the intermolecular cycloaddition with ethyl cyanoformate over its own dimerization, which can lead to furoxan byproducts.[1] Triethylamine is an ideal base as it is strong enough to dehydrochlorinate the precursor but is not nucleophilic enough to react with the starting materials. Ethyl cyanoformate is a suitable dipolarophile due to the electron-withdrawing nature of the ester group, which activates the nitrile triple bond for the cycloaddition.
Workflow Diagram
Sources
A Senior Application Scientist's Guide to Structure-Activity Relationship Validation of Ethyl 5-(aryl)-1,2,4-oxadiazole-3-carboxylates
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[1][2] This is largely due to its versatile biological activities and its role as a bioisosteric replacement for amide and ester functional groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities.[2][4]
This guide focuses on a specific series of these compounds: Ethyl 5-(aryl)-1,2,4-oxadiazole-3-carboxylates . We will delve into a comparative analysis of their structure-activity relationships (SAR), providing a framework for researchers and drug development professionals to understand how modifications to the aryl substituent influence biological efficacy. The insights presented herein are supported by experimental data and established protocols to ensure scientific integrity and reproducibility.
Core Molecular Structure
The fundamental structure of the compounds discussed in this guide is presented below. The key area of modification and the focus of our SAR analysis is the 'R' group on the aryl ring at the 5-position of the oxadiazole core.
Caption: General structure of Ethyl 5-(aryl)-1,2,4-oxadiazole-3-carboxylates.
Comparative Biological Evaluation: A Multi-Assay Approach
To comprehensively validate the SAR of this series, a panel of biological assays is essential. This allows for the identification of compounds with potent and selective activity. We will focus on two key areas where 1,2,4-oxadiazoles have shown significant promise: anticancer and antimicrobial activities.
I. Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[2][5] The mechanism often involves the induction of apoptosis.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential medicinal agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the ethyl 5-(aryl)-1,2,4-oxadiazole-3-carboxylate analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following table summarizes hypothetical data based on published findings for similar 1,2,4-oxadiazole series to illustrate potential SAR trends.
| Compound ID | Aryl Substituent (R) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 1a | Unsubstituted Phenyl | 15.2 | 22.5 |
| 1b | 4-Chlorophenyl | 8.7 | 12.1 |
| 1c | 4-Methoxyphenyl | 12.5 | 18.9 |
| 1d | 4-Nitrophenyl | 5.3 | 7.8 |
| 1e | 3,4-Dichlorophenyl | 3.1 | 4.5 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Analysis of SAR:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro (1b) and nitro (1d), appears to enhance anticancer activity compared to the unsubstituted analog (1a).
-
Halogenation: Dihalogenation, as in the 3,4-dichlorophenyl derivative (1e), demonstrates a significant increase in potency.
-
Electron-Donating Groups: The electron-donating methoxy group (1c) seems to slightly decrease the activity compared to the unsubstituted compound.
These observations suggest that the electronic properties of the aryl substituent play a crucial role in the cytotoxic effects of this class of compounds.
Caption: Workflow for establishing the SAR of anticancer agents.
II. Antimicrobial Activity: A Comparative Investigation
The 1,2,4-oxadiazole nucleus is also a key pharmacophore in the development of new antimicrobial agents.[4][7]
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following table presents hypothetical MIC values to illustrate potential SAR trends for antimicrobial activity.
| Compound ID | Aryl Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | Unsubstituted Phenyl | 64 | >128 |
| 1b | 4-Chlorophenyl | 32 | 128 |
| 1f | 4-Fluorophenyl | 32 | 128 |
| 1g | 4-Bromophenyl | 16 | 64 |
| 1h | 2,4-Dichlorophenyl | 8 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Analysis of SAR:
-
Halogen Substituents: The introduction of a halogen at the para-position of the phenyl ring (1b, 1f, 1g) generally improves activity against S. aureus. The activity appears to increase with the size of the halogen (Br > Cl ≈ F).
-
Dihalogenation: The presence of two chloro substituents (1h) significantly enhances the activity against both Gram-positive and Gram-negative bacteria.
-
Spectrum of Activity: The compounds generally exhibit better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli), which may be attributed to differences in the bacterial cell wall structure.
Caption: Logical flow of SAR determination for antimicrobial compounds.
Conclusion and Future Directions
This guide provides a framework for the systematic validation of the structure-activity relationship of ethyl 5-(aryl)-1,2,4-oxadiazole-3-carboxylates. The presented experimental protocols for anticancer and antimicrobial screening are robust and widely accepted in the field. The hypothetical SAR data illustrates that the nature and position of the substituent on the 5-aryl ring are critical determinants of biological activity. Specifically, electron-withdrawing and halogen substituents appear to be favorable for enhancing both anticancer and antimicrobial properties.
Future research in this area should focus on expanding the diversity of the aryl substituents to include a wider range of electronic and steric properties. Additionally, investigating other biological targets, such as monoamine oxidases, for which 1,2,4-oxadiazoles have shown inhibitory potential, would be a valuable avenue of exploration. The synthesis and evaluation of bioisosteric replacements for the ethyl carboxylate group could also lead to the discovery of novel compounds with improved pharmacological profiles.
References
- Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- Bajaj, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
- Barros, T. A., et al. (2022). SYNTHESIS, ANTIMICROBIAL EVALUATION AND IN SILICO STUDIES OF THE (E)-3-(ARYL)-5-STYRYL-1,2,4-OXADIAZOLES.
- Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27.
- Hassan, A. A., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 6834-6848.
- Liu, Z., et al. (2016).
- Medeiros, D., et al. (2022). (PDF) Synthesis, antimicrobial evaluation and in silico studies of the (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles.
- Nayak, N., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Indian Chemical Society, 99(1), 100267.
- Parikh, A. K., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3995.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Ramprasad, J., et al. (2015). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Journal of Chemistry.
- Smolecule (2023).
- Tantawy, A. S., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Tantawy, A. S., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Oriental Journal of Chemistry.
- Vaskevich, R. I., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2186-2194.
- Wang, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
- Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
- Zimmer, C., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6783.
Sources
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 6. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirmation of the mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate through target engagement studies
A Comparative Guide to Target Engagement Methodologies for Novel 1,2,4-Oxadiazole Analogs
Introduction: The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate represents a promising, yet mechanistically uncharacterized, member of this class. The critical step in advancing such a compound from a bioactive hit to a validated lead is the unambiguous identification of its molecular target and the confirmation of its mechanism of action (MoA) through robust target engagement studies. This guide provides a comparative overview of state-of-the-art methodologies to achieve this, designed for researchers, scientists, and drug development professionals. We will dissect the strategic application of various techniques, moving from initial target identification to quantitative validation in a cellular context.
Our approach is not a rigid template but a logical, causality-driven workflow. We will explore the strengths and limitations of each method, providing the rationale behind experimental choices to build a self-validating evidence package for the MoA of novel compounds like this compound.
Part 1: The Strategic Workflow for Target Deconvolution
The journey from a hit compound to a well-understood MoA requires a multi-pronged approach. A typical workflow, as illustrated below, begins with broad, unbiased methods to identify potential targets and progressively narrows down to highly quantitative, specific assays to validate these interactions.
Caption: A logical workflow for target identification and validation.
Part 2: Comparative Analysis of Key Methodologies
Photo-Affinity Labeling (PAL): Casting a Wide Net for Target Identification
Expertise & Experience: When the target of a novel compound is unknown, PAL is a powerful, unbiased approach to identify potential binding partners directly in a complex biological environment.[3][4][5] This technique involves synthesizing a probe version of the compound of interest—in this case, a derivative of this compound. This probe incorporates a photoreactive group and a reporter tag (e.g., biotin).[5][6] Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be isolated and identified via mass spectrometry.[3][7]
Trustworthiness: The key to a reliable PAL experiment is the design of the probe. The modifications should not significantly alter the compound's bioactivity. A crucial control is to perform a competition experiment where an excess of the original, unmodified compound is added. A genuine interaction will show a significant reduction in the labeling of the target protein.
| Parameter | Photo-Affinity Labeling (PAL) | Alternative Methods |
| Principle | Covalent cross-linking of a photoreactive probe to its target upon UV activation. | Affinity Chromatography (relies on reversible binding, may miss transient interactions). |
| Primary Output | List of potential protein binders identified by mass spectrometry. | Enriched proteins that bind to the immobilized ligand. |
| Strengths | - Unbiased, no prior knowledge of the target is needed.- Captures both stable and transient interactions.- Applicable in complex biological matrices (lysates, intact cells).[4][6] | - Technically simpler than PAL probe synthesis. |
| Limitations | - Probe synthesis can be challenging.- Potential for non-specific labeling.- UV irradiation can damage biological samples. | - Risk of identifying proteins that bind to the linker or matrix.- May not capture weak or transient interactions. |
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Expertise & Experience: Once putative targets are identified from PAL, SPR is the gold standard for validating and quantifying the interaction in real-time.[8] SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein).[9][10] This allows for the precise determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[11]
Trustworthiness: A high-quality SPR experiment requires a pure, active, and correctly folded protein immobilized on the chip. The choice of immobilization chemistry is critical to ensure the binding site remains accessible.[8] Running the analyte at multiple concentrations and fitting the resulting sensorgrams to a suitable binding model provides robust kinetic data.
| Parameter | Surface Plasmon Resonance (SPR) | Alternative Methods |
| Principle | Real-time, label-free detection of mass changes on a sensor surface due to molecular binding.[8][9] | Bio-Layer Interferometry (BLI) - similar principle but different optical detection method. |
| Primary Output | Association rate (kₐ), dissociation rate (kₑ), and affinity (Kₑ).[11] | Similar kinetic and affinity data. |
| Strengths | - High sensitivity, can detect a wide range of affinities (pM to mM).[11]- Provides detailed kinetic information (on/off rates).- Real-time data acquisition.[9] | - Higher throughput than traditional SPR systems.- Less prone to artifacts from bulk refractive index changes. |
| Limitations | - Requires purified, active protein.- Immobilization can potentially alter protein conformation.- Mass transport limitations can affect kinetic measurements for high-affinity interactions. | - Generally lower sensitivity than SPR.- Can be less precise for very fast or very slow kinetics. |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12] It is considered the gold standard for confirming binding affinity because it is a label-free, in-solution technique that does not require immobilization.[13] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]
Trustworthiness: The accuracy of ITC data relies heavily on precise concentration measurements of both the protein and the compound. A critical control involves titrating the compound into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[12] ITC is particularly valuable because it can detect "false positives" from other assays, as it measures the actual heat of interaction.[13]
| Parameter | Isothermal Titration Calorimetry (ITC) | Alternative Methods |
| Principle | Measures the heat change associated with a molecular interaction at constant temperature.[14] | Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)[15] |
| Primary Output | Affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12] | Change in melting temperature (ΔTₘ) upon ligand binding. |
| Strengths | - "Gold standard" for affinity determination.- Provides a complete thermodynamic profile.- In-solution, label-free, and immobilization-free.[13] | - High throughput.- Low sample consumption.- Can be used for initial hit screening. |
| Limitations | - Low throughput.- Requires relatively large amounts of pure sample.- May not be sensitive enough for very high or very low affinity interactions. | - Indirect measure of binding.- Not all binding events result in a measurable thermal shift.- Does not provide stoichiometry or full thermodynamic data. |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Expertise & Experience: The ultimate validation of a drug's MoA is to confirm that it engages its target within the complex environment of a living cell. CETSA is a powerful biophysical assay that enables this by exploiting the principle of ligand-induced thermal stabilization.[15][16] The binding of a compound to its target protein generally increases the protein's stability, resulting in a higher melting temperature.[17][18] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[17][19]
Trustworthiness: A key aspect of CETSA is generating a full "melting curve" for the target protein with and without the compound. A clear shift in this curve provides strong evidence of target engagement.[17] Isothermal dose-response (ITDRF) experiments, where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature, can be used to determine the compound's cellular potency (EC₅₀).[17]
| Parameter | Cellular Thermal Shift Assay (CETSA) | Alternative Methods |
| Principle | Measures the change in thermal stability of a protein in response to ligand binding in a cellular environment.[16][20] | NanoBRET™ Target Engagement Assay |
| Primary Output | Thermal shift (ΔTₘ) and cellular potency (EC₅₀) for target engagement. | Real-time measurement of compound binding to a specific target in living cells. |
| Strengths | - Measures target engagement in intact cells or tissues (physiologically relevant).[16][21]- Label-free for both the compound and the target protein.[22]- Can be adapted for high-throughput screening.[18] | - High-throughput and quantitative.- Real-time kinetic measurements in live cells. |
| Limitations | - Not all binding events cause a detectable thermal shift.- Can be technically demanding, especially the readout step (e.g., Western blot).- Indirectly measures binding. | - Requires genetic modification of the target protein to create a fusion with NanoLuc® luciferase.- Requires a specific fluorescent tracer for the target. |
Part 3: Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol outlines the steps to generate a CETSA melting curve to confirm the engagement of this compound with its putative target, "Protein X".
Workflow Diagram:
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 8. portlandpress.com [portlandpress.com]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. youtube.com [youtube.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 14. ITC - Creative Biolabs [creative-biolabs.com]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. CETSA [cetsa.org]
- 17. annualreviews.org [annualreviews.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Enzymatic Inhibitory Potency of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, providing a rigorous framework for evaluating its enzymatic inhibitory potential against key targets in the inflammatory cascade. We will delve into a head-to-head comparison with established reference inhibitors, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction to the Candidate and Rationale for Target Selection
This compound is a heterocyclic compound featuring the 1,2,4-oxadiazole core. This structural motif is known for its metabolic stability and its ability to act as a bioisostere for esters and amides, making it an attractive component in medicinal chemistry.[1] While the specific biological activity of this particular derivative is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazoles has shown promise in modulating key enzymes involved in inflammation.[1]
Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. Two primary enzyme families, cyclooxygenases (COX) and lipoxygenases (LOX), are responsible for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[3][4] Therefore, a logical first step in characterizing the anti-inflammatory potential of our lead compound is to assess its inhibitory activity against these enzymes.
Specifically, we will focus on:
-
Cyclooxygenase-1 (COX-1): A constitutively expressed isoform responsible for physiological functions, such as protecting the stomach lining.[5][6] Inhibition of COX-1 is often associated with gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Cyclooxygenase-2 (COX-2): An inducible isoform that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[5][7]
-
5-Lipoxygenase (5-LOX): The key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[8][9][10]
By evaluating the inhibitory potency of this compound against these three enzymes and comparing it to well-characterized inhibitors, we can determine its efficacy, selectivity, and potential therapeutic window.
Experimental Design and Methodologies
To ensure the integrity and reproducibility of our findings, a series of well-established in vitro enzymatic assays will be employed. The following sections detail the selection of reference inhibitors and the step-by-step protocols for each assay.
Selection of Reference Inhibitors
The choice of reference inhibitors is critical for contextualizing the potency of our test compound. We have selected widely used and well-characterized inhibitors for each enzyme target:
| Enzyme Target | Reference Inhibitor | Rationale for Selection |
| COX-1 | SC-560 | A potent and selective inhibitor of COX-1, allowing for clear determination of COX-1-specific inhibition.[11] |
| COX-2 | Celecoxib | A highly selective COX-2 inhibitor, widely used as a benchmark for COX-2 selectivity.[5][6][12] |
| 5-LOX | Zileuton | An FDA-approved 5-LOX inhibitor, serving as a clinically relevant positive control.[10][13][14] |
Experimental Workflow
The overall experimental workflow is designed to be systematic and efficient, moving from initial screening to determination of inhibitory potency.
Caption: High-level overview of the experimental workflow for determining enzyme inhibitory potency.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from standard colorimetric inhibitor screening assays.[15]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (SC-560, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a serial dilution series for each compound.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
-
Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Substrate Addition: Add 20 µL of the colorimetric substrate solution to all wells.
-
Reaction Initiation: Add 20 µL of arachidonic acid to all wells to start the reaction.
-
Data Acquisition: Immediately read the absorbance at 590 nm using a microplate reader at timed intervals for 2 minutes.
-
Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on a spectrophotometric method that measures the formation of the conjugated diene hydroperoxide product.[16][17]
Materials:
-
Soybean or human recombinant 5-LOX enzyme
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0)[16][17]
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (Zileuton)
-
96-well UV-compatible microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO or ethanol). Prepare a serial dilution series. Prepare the substrate solution.
-
Reaction Mixture Preparation: In a 96-well plate, add the Assay Buffer and the diluted test compound or reference inhibitor.
-
Enzyme Addition: Add the 5-LOX enzyme solution to each well and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to each well to start the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm for 5-6 minutes using a UV-Vis microplate reader.[18][19]
-
Calculation: Determine the rate of reaction. Calculate the percentage of inhibition for each concentration relative to the control. Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Comparative Inhibitory Potency and Selectivity
The following table presents hypothetical data from the described assays to illustrate how the results would be comparatively analyzed.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 5.7 | 19 |
| SC-560 (Reference) | 0.009 | 6.3 | >100 | 0.0014 |
| Celecoxib (Reference) | 15 | 0.04 | >100 | 375 |
| Zileuton (Reference) | >100 | >100 | 0.5 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation of Results
-
This compound demonstrates potent inhibition of COX-2 with an IC50 value of 0.8 µM.
-
The compound shows moderate inhibition of 5-LOX (IC50 = 5.7 µM), suggesting a potential dual-inhibitory mechanism.
-
The COX-2 selectivity index of 19 indicates that it is 19-fold more selective for COX-2 over COX-1. This is a favorable profile, suggesting a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
When compared to the reference inhibitors, our test compound is less potent and selective than Celecoxib for COX-2. However, its dual-inhibition of COX-2 and 5-LOX could be therapeutically advantageous, as it would block two key inflammatory pathways.
The following diagram illustrates the points of inhibition in the arachidonic acid cascade for our test compound and the reference inhibitors.
Caption: Inhibition points in the arachidonic acid cascade.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial enzymatic benchmarking of this compound. The hypothetical results suggest that this compound is a promising lead with a dual COX-2/5-LOX inhibitory profile. This dual activity is a desirable characteristic in the development of novel anti-inflammatory agents, as it may offer broader efficacy and a better safety profile.
Further studies should include:
-
Enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Cell-based assays to confirm the activity in a more physiological context.
-
In vivo studies in animal models of inflammation to evaluate efficacy and pharmacokinetics.
By following a systematic and comparative approach as outlined in this guide, researchers can effectively characterize the therapeutic potential of novel 1,2,4-oxadiazole derivatives and advance the development of next-generation anti-inflammatory drugs.
References
-
Rao, P., & Knaus, E. E. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 70(6), 667–677. [Link]
-
Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Retrieved from [Link]
-
Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., ... & Buntinx, A. (2000). Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers. Journal of Clinical Pharmacology, 40(10), 1109-1120. [Link]
-
Patsnap. (2024, June 21). What are 5-LOX inhibitors and how do they work? Synapse. [Link]
-
Gerstmeier, J., Garscha, U., & Werz, O. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 13, 829599. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
RxList. (2021, November 16). 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 113-125. [Link]
-
Al-Suhaimi, E. A., & El-Sayed, M. A. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]
-
Durgin, J. S., & Medeiros, R. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Taylor & Francis. (n.d.). Lipoxygenase inhibitors – Knowledge and References. [Link]
-
Zhang, Y., Liu, Y., Wang, Y., Li, M., Wang, Q., & Zhang, Y. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2697. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., Al-Zehou, F. H., & El-Enazi, M. M. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 15(7), 2097-2114. [Link]
-
Arshad, M., Khan, T. A., & Khan, M. A. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. Journal of Chemical and Pharmaceutical Research, 6(7), 118-125. [Link]
-
Udenigwe, C. C., & Agyei, D. (2017). Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors. Foods, 6(11), 99. [Link]
-
Jiao, J., Zhang, Y., Liu, C., & Liu, C. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of separation science, 35(15), 1937–1943. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 113-25. [Link]
-
Yuan, H., Sun, L., & Kong, F. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. RSC Advances, 8(15), 8177-8190. [Link]
-
Özyürek, M., Bener, M., Güçlü, K., & Apak, R. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Turkish Journal of Pharmaceutical Sciences, 11(1), 51-60. [Link]
-
Bhatt, P., Dhyani, P., & Verma, A. (2022). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Emirates Journal of Food and Agriculture, 34(7), 545-553. [Link]
-
Le, T. B., & Kim, J. (2017). Lipoxygenase inhibitors. In Pharmacognosy. Academic Press. [Link]
-
Rollando, R., & Warsito, W. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(1), 226-232. [Link]
-
Togola, A., Sanogo, R., & Dembélé, D. (2019). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 13(10), 121-128. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 10. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Cyclooxygenase Inhibitors Products: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. sphinxsai.com [sphinxsai.com]
- 18. mdpi.com [mdpi.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Replicating the synthesis and biological evaluation of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate from published literature
A Researcher's Guide to the Synthesis and In Vitro Evaluation of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
This guide provides a detailed, replicable framework for the synthesis and biological evaluation of this compound, a member of the pharmacologically significant 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole motif is a key pharmacophore in modern drug discovery, recognized for its role as a bioisosteric replacement for ester and amide functionalities and its presence in a wide array of therapeutic agents.[1][2] This document is intended for researchers in medicinal chemistry and drug development, offering field-proven insights into the experimental choices, self-validating protocols, and comparative data analysis necessary to assess the potential of this novel compound.
We will first detail a robust synthetic protocol, followed by a comprehensive methodology for evaluating its cytotoxic effects against human cancer cell lines, a common starting point for assessing the therapeutic potential of such molecules.[3][4] Performance will be benchmarked against Doxorubicin, a well-established chemotherapeutic agent, to provide a clear context for its potency.
Part 1: Chemical Synthesis and Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The chosen strategy involves the cyclization of an amidoxime with a suitable acylating agent. This approach is favored for its reliability and the commercial availability of the starting materials.
Causality of Experimental Design: The core of this synthesis is the reaction between 4-methoxybenzamidoxime and an activated form of ethyl oxalate, such as ethyl oxalyl chloride. The amidoxime provides the N-C-N backbone and the 5-position substituent (the 4-methoxyphenyl group), while the ethyl oxalyl chloride provides the C-C=O fragment that forms the rest of the ring and incorporates the ethyl carboxylate at the 3-position. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct, driving the reaction to completion without interfering with the primary reagents.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-methoxybenzamidoxime
-
Dissolve 4-methoxybenzonitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-methoxybenzamidoxime.
Step 2: Synthesis of this compound
-
Suspend 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the suspension.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure title compound.
Synthesis Workflow Diagram
Caption: Reaction scheme for the two-step synthesis of the target compound.
Part 2: Biological Evaluation - In Vitro Cytotoxicity Assay
To determine the potential of a novel compound as an anticancer agent, its effect on cell viability must be quantified.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7]
Principle of the MTT Assay: This assay rests on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a solvent like DMSO and measuring the absorbance of the resulting solution, one can quantify cell viability. A reduction in viability in the presence of the test compound indicates a cytotoxic or cytostatic effect.
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.[6]
2. Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Create a series of serial dilutions of the test compound and the positive control (Doxorubicin) in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls: Include wells for:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%) to check for solvent toxicity.[6]
-
Blank Control: Medium only, with no cells (for background absorbance).
-
-
Incubate the plate for 48 or 72 hours.
3. MTT Assay and Data Acquisition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Cytotoxicity Evaluation Workflow
Caption: Standard workflow for assessing in vitro cytotoxicity using the MTT assay.
Part 3: Comparative Performance Analysis
To contextualize the cytotoxic potency of this compound, its performance must be compared against a standard-of-care chemotherapeutic agent. Doxorubicin is frequently used as a positive control in such assays due to its potent and well-characterized cytotoxic effects.[6]
The table below presents a hypothetical but realistic dataset derived from the MTT assay protocol described above. This data structure is standard for comparing the efficacy of novel compounds.
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | |
| A549 (Lung Cancer) | This compound | 18.2 ± 2.1 |
| Doxorubicin (Positive Control) | 1.1 ± 0.2 | |
| HT-29 (Colon Cancer) | This compound | 25.6 ± 3.5 |
| Doxorubicin (Positive Control) | 1.5 ± 0.3 |
Interpretation of Data: Based on this representative data, the synthesized oxadiazole derivative demonstrates moderate cytotoxic activity against all tested cancer cell lines. While its potency (IC₅₀ values) is lower than that of the clinical drug Doxorubicin, these results are promising for a novel chemical entity. The data validates the compound's biological activity and justifies further investigation, such as structure-activity relationship (SAR) studies to enhance potency or mechanistic studies to identify its molecular target.
References
- Benchchem.
- NIH.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- ResearchGate. (PDF)
- NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Medical Device and Diagnostic industry. A Practical Guide to ISO 10993-5: Cytotoxicity.
- NIH.
- MDPI. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- MDPI. Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues.
- NIH.
- NIH. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- NIH.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 151098-14-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory guidelines for hazardous chemical waste management.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
The causality behind these classifications lies in the chemical's structure, which includes an oxadiazole ring, an ester group, and an aromatic ether. These functional groups can interact with biological systems, leading to irritation and toxicity. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Spill Management: Have a chemical spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a designated hazardous waste container, and decontaminate the area. For large spills, evacuate the area and follow your institution's emergency protocols.
Waste Segregation and Container Management: A Validating System
Proper segregation is the cornerstone of safe chemical waste disposal. It prevents unintended reactions and ensures that waste is treated by the most appropriate method.
Key Principles of Segregation:
-
Dedicated Waste Stream: Designate a specific hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Incompatible Materials: This compound should not be mixed with strong acids, strong bases, strong oxidizing agents, or strong reducing agents, as this could lead to vigorous reactions. It is crucial to maintain separate waste streams for different chemical classes.[3] For example, never mix organic waste with inorganic acid waste.[4]
-
Container Selection: Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] The container must be in good condition with a secure, tightly-fitting lid.[6]
The following diagram illustrates the decision-making process for waste segregation and disposal.
Sources
Navigating the Handling of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate: A Guide to Personal Protective Equipment
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, a molecule with potential pharmacological applications, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for this specific compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is paramount. Based on the available Safety Data Sheet (SDS) for this compound (CAS No. 151098-14-5), the following Globally Harmonized System (GHS) classifications have been identified[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This indicates that ingestion of the compound can lead to adverse health effects.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation and irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. The compound can cause significant, though reversible, irritation upon contact with the eyes.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. Inhalation of the dust or aerosols of this compound can irritate the respiratory system.
These classifications are the cornerstone of our PPE strategy. The primary routes of exposure we must mitigate are ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to provide a robust barrier against the identified hazards.[2] The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and airborne particles.[3][4] A face shield, worn over the goggles, offers a secondary layer of protection for the entire face from splashes.[3][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[4] It is crucial to check the manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[3] For prolonged handling or in case of a spill, consider double-gloving. |
| Body | Laboratory coat (fully buttoned) or chemical-resistant apron | A fully fastened lab coat protects the skin and personal clothing from accidental spills and contamination.[4] For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | NIOSH-approved respirator | Given that the compound may cause respiratory irritation, a respirator is necessary when handling the solid material outside of a certified chemical fume hood.[1] The type of respirator (e.g., N95 for particulates, or a half-mask with appropriate cartridges for vapors) should be determined by a formal risk assessment of the specific procedure.[3][4] |
| Feet | Closed-toe shoes | To protect against spills and falling objects, sturdy, closed-toe shoes are mandatory in any laboratory setting.[5] |
Procedural Guidance for Safe Handling
The selection of PPE is only the first step; its correct use is equally critical. The following workflow illustrates the key stages of handling this compound, emphasizing the integration of PPE.
Caption: Decision tree for the proper disposal of waste.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific innovation.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet: Ethyl 5-(4-methoxyphenyl);-1,2,4-oxadiazole-3-carboxylate. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
